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  • Product: 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
  • CAS: 150655-06-4

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Introduction Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry, provi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1] For professionals in pharmaceutical research and drug development, the unambiguous structural elucidation of novel or key intermediate compounds is paramount. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is one such compound, belonging to the substituted aromatic aldehyde class which are frequent precursors and scaffolds in medicinal chemistry.[2] Its functionality—an aldehyde for synthetic handles, a phenol for hydrogen bonding, an ethoxy group to modulate lipophilicity, and a nitro group for electronic tuning and potential biological activity—makes it a molecule of significant interest.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde. Moving beyond a simple data report, we will dissect the underlying principles that govern the spectral appearance of this molecule. We will explore how the electronic interplay of its four distinct substituents dictates the chemical environment of each nucleus, offering a masterclass in applying fundamental NMR theory to a complex, real-world example. This document is designed for the practicing scientist, offering not only a detailed spectral interpretation but also robust, field-tested protocols for data acquisition and sample preparation.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following systematic numbering scheme for 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde will be used throughout this guide.

Caption: Structure of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde with atom numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is dictated by the electronic environment of the protons. In this molecule, we see a powerful interplay between electron-donating groups (EDG) like hydroxyl (-OH) and ethoxy (-OEt), and electron-withdrawing groups (EWG) like nitro (-NO₂) and aldehyde (-CHO).[3][4] EDGs shield adjacent protons (shifting them upfield to lower ppm values), while EWGs deshield them (shifting them downfield to higher ppm values).[5]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H-OH~11.0 - 12.0broad singlet-1HThe phenolic proton is expected to be significantly downfield and broad due to strong intramolecular hydrogen bonding with the adjacent aldehyde oxygen. Its chemical shift is highly dependent on solvent and concentration.
H-CHO (H7)~10.3singlet-1HAldehydic protons consistently resonate far downfield (δ 9-10 ppm) due to the strong deshielding and anisotropic effects of the carbonyl group.[5][6]
H6~8.4doublet~2.5 - 3.01HThis proton is ortho to the strongly electron-withdrawing aldehyde group and meta to the nitro group, resulting in significant deshielding. It is coupled to H4 through a four-bond meta-coupling (⁴JHH).[7]
H4~8.2doublet~2.5 - 3.01HThis proton is ortho to the powerful electron-withdrawing nitro group, causing a strong downfield shift. It is also meta-coupled to H6.
-OCH₂- (H8)~4.2quartet~7.02HThe methylene protons of the ethoxy group are adjacent to an oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
-CH₃ (H9)~1.5triplet~7.03HThe terminal methyl protons are in a typical aliphatic region and are split into a triplet by the two neighboring methylene protons.

Predicted ¹³C NMR Spectral Analysis

The ¹³C spectrum reveals the carbon backbone. Substituent effects are additive and predictable. Electron-withdrawing groups shift attached carbons downfield, while electron-donating groups shift them upfield.

Carbon AssignmentPredicted δ (ppm)Rationale
C7 (CHO)~190The carbonyl carbon of an aldehyde is one of the most deshielded signals in a ¹³C NMR spectrum.[8]
C2~155Attached to the electron-donating -OH group and positioned between the C1-aldehyde and C3-ethoxy carbons, leading to a downfield shift.
C3~148Attached to the electron-donating -OEt group. Its position is influenced by the adjacent -OH and the nearby -NO₂ group.
C5~142Directly attached to the electron-withdrawing nitro group, causing significant deshielding and a downfield shift.
C1~125The ipso-carbon bearing the aldehyde group. Its chemical shift is moderated by the ortho -OH group.
C6~118A protonated carbon that is ortho to the aldehyde group, leading to a downfield shift relative to unsubstituted benzene.
C4~115A protonated carbon that is ortho to the nitro group, resulting in a downfield shift.
C8 (-OCH₂-)~65The methylene carbon is attached to oxygen, placing it in the typical range for such carbons.
C9 (-CH₃)~15The terminal methyl carbon appears in the standard upfield aliphatic region.

Experimental Protocols: A Self-Validating System

The integrity of NMR data is built upon meticulous experimental practice. The following protocols are designed to ensure high-quality, reproducible results.

Part 1: Sample Preparation

The quality of the sample profoundly affects the resulting spectrum.[9] A well-prepared sample is the first step in a self-validating experiment.

  • Material Weighing: Accurately weigh 10-20 mg of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10][11]

    • Causality: These concentration ranges provide an optimal balance between achieving a good signal-to-noise ratio in a reasonable time and avoiding solubility issues or line broadening from aggregation.[10]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).[10] Vortex gently until the sample is fully dissolved.

    • Causality: Deuterated solvents are used because the spectrometer's field-frequency lock system relies on the deuterium signal to maintain a stable magnetic field.[9] The choice of solvent can influence chemical shifts; DMSO-d₆ is preferable if exchangeable protons (like -OH) are of key interest.[12]

  • Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad 535-PP or equivalent).

    • Causality: Undissolved solids will degrade the magnetic field homogeneity, making it impossible to properly "shim" the magnet, resulting in broad, poorly resolved peaks.[10]

  • Tube Depth & Labeling: Ensure the final sample height in the NMR tube is between 4 and 5 cm.[9][10] Cap the tube securely and label it clearly.

Part 2: NMR Data Acquisition & Processing Workflow

This workflow outlines the critical steps performed at the spectrometer console to move from a prepared sample to an interpretable spectrum.

NMR_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing lock lock tune_match tune_match lock->tune_match shim shim tune_match->shim acq_params acq_params shim->acq_params acquire acquire acq_params->acquire ft ft acquire->ft phase phase ft->phase baseline baseline phase->baseline reference reference baseline->reference integrate integrate reference->integrate

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Acquisition Steps:

  • Locking and Shimming: After inserting the sample, the instrument will lock onto the deuterium signal of the solvent. Automated or manual shimming is then performed to optimize the magnetic field homogeneity across the sample volume, which is critical for sharp lineshapes and high resolution.[13]

  • Setting ¹H Acquisition Parameters:

    • Spectral Width (SW): Set to a range that covers all expected signals, typically -2 to 12 ppm for a molecule like this.[14]

    • Number of Scans (NS): For a ~10-20 mg sample, 8 to 16 scans are usually sufficient. The signal-to-noise ratio improves with the square root of the number of scans.[14]

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard for qualitative ¹H spectra.

  • Setting ¹³C Acquisition Parameters:

    • Spectral Width (SW): A standard width of 0 to 220 ppm is appropriate.[15]

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, more scans are needed. Typically, 256 to 1024 scans may be required depending on the concentration.

    • Relaxation Delay (d1): For quantitative results, a longer delay (e.g., 5 times the longest T₁ relaxation time) is crucial to allow for full magnetization recovery between pulses.[14] A standard qualitative spectrum may use a 2-second delay.

  • Data Processing: Following acquisition of the raw Free Induction Decay (FID) signal, standard processing is applied.[16] This involves Fourier transformation, phase and baseline correction, and calibration of the chemical shift axis using a known reference (e.g., tetramethylsilane, TMS, at 0.00 ppm or the residual solvent peak).[9]

Conclusion

The structural analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde by ¹H and ¹³C NMR spectroscopy is a quintessential exercise in understanding the influence of molecular architecture on magnetic resonance. The predicted spectra reveal a molecule with distinct, well-resolved signals, each providing a piece of the structural puzzle. The downfield aldehyde proton, the meta-coupled aromatic system, and the characteristic ethoxy group signals collectively form a unique spectral fingerprint. This guide has provided not only a detailed interpretation of this fingerprint but also the robust experimental framework required to obtain such data with high fidelity. For the researcher in drug discovery and development, mastering this analytical approach is fundamental to confirming molecular identity, ensuring purity, and confidently advancing compounds through the development pipeline.

References

  • NMR sample preparation guidelines. (2025, May 23). Instruct-ERIC. Retrieved from [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). University of Leicester. Retrieved from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • 1 H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. (1967). Bulletin of the Chemical Society of Japan, 40(8), 1807-1813. Retrieved from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24). University of Notre Dame. Retrieved from [Link]

  • Solvent Effects in the Nuclear Magnetic Resonance Spectra of Benzalmalononitriles. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 24). Nanalysis. Retrieved from [Link]

  • NMR data acquisition. (n.d.). Instruct-ERIC. Retrieved from [Link]

  • 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. (2001, July 10). Journal of the American Chemical Society. Retrieved from [Link]

  • Working with NMR data. (n.d.). NMRTools.jl. Retrieved from [Link]

  • NMR Data Acquisition and Processing Procedure. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]

  • NMR Analysis of Substituted Benzophenones. (2014, March 9). Oregon State University. Retrieved from [Link]

  • ¹H NMR Chemical Shifts for Common Functional Groups. (n.d.). e-PG Pathshala. Retrieved from [Link]

  • Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • ¹JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. (2019, January 17). ACS Omega. Retrieved from [Link]

  • proton ¹H NMR spectrum of benzaldehyde C₆H₅CHO. (2026, March 1). Doc Brown's Chemistry. Retrieved from [Link]

  • The NMR-spectrum of benzaldehyde partially oriented in the nematic phase. (1971). Organic Magnetic Resonance. Retrieved from [Link]

  • Proton NMR Skills (Benzene Derivatives) - Part 1. (2015, April 22). YouTube. Retrieved from [Link]

  • Explain the relative chemical shifts of the benzene ring protons in Figure 14.18. (n.d.). Pearson. Retrieved from [Link]

  • Light Assisted Coupling of Phenols with CO₂ to 2-Hydroxy-benzaldehydes Catalyzed by. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • 3-Ethoxy-4-(2-hydroxyethoxy)benzaldehyde - Optional[¹³C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring? (2018, October 20). Quora. Retrieved from [Link]

  • 3-Ethoxybenzaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde. (n.d.). Google Patents.
  • Solved Prepare a correlation table for the NMR spectrum. (2021, March 5). Chegg.com. Retrieved from [Link]

  • Fullerene Derivatives with Increased Dielectric Constant. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Chemical shifts (in ppm) and ³J(NH-Ha) coupling constants (in Hz) of... (n.d.). ResearchGate. Retrieved from [Link]

  • Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. (n.d.). University of Calgary. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. (n.d.). Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde using Pulsar. (n.d.). Oxford Instruments. Retrieved from [Link]

  • Analysis of the reduction product of 3-nitrobenzaldehyde. (n.d.). Oxford Instruments. Retrieved from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (2022, July). Journal of Polymer Research. Retrieved from [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Benzaldehyde, 3-ethoxy-2-hydroxy-. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in Drug Development

Executive Summary In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are critical for developing targeted therapeutics. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is a specialized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, highly functionalized aromatic building blocks are critical for developing targeted therapeutics. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is a specialized intermediate characterized by its unique substitution pattern, which provides multiple orthogonal reactive sites. It is most notably utilized in the synthesis of novel carboxylic acid derivatives that act as1[1]. This whitepaper details the molecular characteristics, synthetic protocols, and pharmacological applications of this crucial compound.

Molecular Structure and Physicochemical Properties

The structural architecture of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde (CAS: 150655-06-4) is defined by a central benzene ring functionalized with four distinct groups: an aldehyde, a hydroxyl, an ethoxy, and a nitro group[2].

  • Aldehyde Group (C1): Acts as a primary electrophilic center, ideal for reductive amination or Knoevenagel condensations to extend the molecular scaffold.

  • Hydroxyl Group (C2): Positioned ortho to the aldehyde, it enables strong intramolecular hydrogen bonding, locking the conformation of the aldehyde and providing a potential chelation site for metalloenzyme interactions.

  • Ethoxy Group (C3): Provides localized steric bulk and lipophilicity, which is crucial for filling hydrophobic pockets within target enzyme active sites.

  • Nitro Group (C5): A strong electron-withdrawing group that significantly increases the acidity of the C2-hydroxyl. Furthermore, it serves as a synthetic handle that can be easily reduced to an aniline for subsequent functionalization (e.g., amide or sulfonamide coupling).

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
CAS Registry Number 150655-06-4
Molecular Formula C9H9NO5
Molecular Weight 211.17 g/mol
SMILES String O=Cc1cc([O-])cc(OCC)c1O
Key Application Intermediate for FVIIa inhibitors

(Data derived from authoritative chemical databases[3])

Synthetic Methodology and Protocol

The synthesis of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde relies on the regioselective electrophilic aromatic nitration of 3-ethoxysalicylaldehyde. The strong electron-donating nature of the hydroxyl group directs the incoming nitronium ion to the para position (C5), as the ortho position is occupied and the meta positions are electronically disfavored.

Protocol 1: Regioselective Nitration Workflow

Objective: Synthesize and isolate 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with >95% purity.

  • Reagent Preparation: Dissolve 1 equivalent of 3-ethoxysalicylaldehyde in glacial acetic acid.

    • Causality: Acetic acid acts as both a solvent and a mild acidic medium that stabilizes the formation of the nitronium ion without over-oxidizing the sensitive aldehyde group.

  • Temperature Control: Chill the reaction vessel to 0–5°C using an ice-salt bath.

    • Causality: Strict thermal control suppresses the formation of di-nitrated byproducts and prevents the exothermic oxidation of the aldehyde to a carboxylic acid.

  • Electrophile Addition: Add 1.1 equivalents of concentrated nitric acid dropwise over 30 minutes.

  • Reaction Monitoring: Stir the mixture for 1–2 hours. Monitor the consumption of the starting material via Thin Layer Chromatography (TLC).

  • Quenching and Precipitation: Pour the reaction mixture slowly over crushed ice and water. The target compound will1[1].

  • Isolation: Collect the precipitate via vacuum filtration. 1 to remove residual acetic and nitric acids[1].

  • Drying: 1 (vacuum oven) at 40°C to constant weight[1].

  • Self-Validating System:

    • Validation Step: Analyze the product via LC-MS and 1 H-NMR.

    • Acceptance Criteria: LC-MS must show an [M−H]− peak at m/z 210. 1 H-NMR must reveal an aldehyde proton singlet at ~10.0 ppm and two distinct aromatic protons exhibiting meta-coupling ( J≈2.5 Hz), confirming that nitration occurred exclusively at the 5-position.

G Start 3-Ethoxysalicylaldehyde (Starting Material) Nitration Nitration (HNO3/AcOH) Temp < 10°C Start->Nitration Precipitation Aqueous Precipitation & Vacuum Filtration Nitration->Precipitation Validation Validation (NMR, LC-MS) Self-Validating Step Precipitation->Validation Product 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde Validation->Product

Caption: Step-by-step synthesis and self-validation workflow for 150655-06-4.

Applications in Drug Development: Factor VIIa Inhibitors

The most prominent application of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde is its use as a core building block in the development of1[1].

Mechanistic Rationale

The blood coagulation cascade consists of intrinsic and extrinsic pathways.1[1]. Upon vascular injury, FVIIa binds to Tissue Factor (TF), and this complex rapidly activates Factor X to Factor Xa, leading to a thrombin burst and subsequent clot formation.

Traditional anticoagulants (like warfarin) or direct thrombin inhibitors often suffer from a narrow therapeutic window, leading to severe bleeding complications. By 1, researchers can effectively attenuate the extrinsic pathway to prevent pathological thrombosis while leaving the intrinsic pathway intact to handle normal hemostasis, thereby1[1].

G TF Tissue Factor (TF) FVIIa Activated Factor VIIa + TF Complex TF->FVIIa FVII Factor VII FVII->FVIIa FXa Factor Xa FVIIa->FXa Activates FX Factor X FX->FXa Thrombin Thrombin Generation (Coagulation) FXa->Thrombin Cascade Inhibitor FVIIa Inhibitor (Derived from 150655-06-4) Inhibitor->FVIIa Blocks

Caption: Extrinsic coagulation cascade highlighting targeted FVIIa inhibition.

Protocol 2: Chromogenic Assay for FVIIa Inhibition

To evaluate the efficacy of derivatives synthesized from 150655-06-4, a highly controlled chromogenic assay is utilized.

Objective: Determine the IC 50​ of the synthesized FVIIa inhibitor.

  • Buffer Preparation: Prepare an assay buffer comprising 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl 2​ , and 0.1% BSA, adjusted to pH 7.4.

  • Complex Formation: Pre-incubate recombinant human FVIIa with soluble Tissue Factor (sTF) in the assay buffer for 10 minutes at room temperature.

    • Causality: FVIIa requires binding to TF to achieve full catalytic competence. Pre-incubation ensures the active enzyme complex is fully formed prior to inhibitor exposure.

  • Inhibitor Addition: Add the test compound (derived from 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde) across a 10-point concentration gradient.

  • Equilibration: Incubate the mixture at 37°C for 15 minutes.

    • Causality: Many highly potent inhibitors exhibit slow-binding kinetics. This incubation period allows the inhibitor-enzyme interaction to reach thermodynamic equilibrium.

  • Substrate Cleavage: Add a FVIIa-specific chromogenic substrate (e.g., S-2288) to initiate the reaction.

  • Kinetic Readout: Measure the change in absorbance at 405 nm over 10 minutes using a microplate reader to calculate the initial velocity ( V0​ ).

  • Self-Validating System:

    • Validation Step: The assay must include a vehicle control (0.1% DMSO) and a reference standard (e.g., a known potent FVIIa inhibitor).

    • Acceptance Criteria: The assay is deemed valid only if the Z'-factor is ≥0.6 and the IC 50​ of the reference standard falls within 3-fold of its historically established value.

References

  • ChemicalBook. "3-ETHOXY-2-HYDROXY-5-NITROBENZALDEHYDE Basic information". Source: ChemicalBook. 3

  • BLD Pharm. "34595-19-2 | 2-(Cyclohexyloxy)-5-nitrobenzaldehyde". Source: BLD Pharm. 2

  • Google Patents. "WO2006070878A1 - Carboxylic acid derivative or salt thereof". Source: WIPO / Google Patents. 1

Sources

Foundational

Purity assessment of synthesized 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

An In-Depth Technical Guide to the Purity Assessment of Synthesized 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Foreword: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Purity Assessment of Synthesized 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Foreword: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which safety, efficacy, and reproducibility are built. For a synthesized intermediate like 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, a precursor in the synthesis of various pharmaceutically active compounds, rigorous purity assessment is paramount. Even trace impurities can have profound consequences, potentially altering biological activity, introducing toxicity, or compromising the stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted strategy for the purity assessment of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, grounded in established analytical principles and field-proven methodologies. It is designed to empower researchers, scientists, and drug development professionals to establish a robust and self-validating system for quality control.

Synthetic Landscape and Potential Impurity Profile

A thorough understanding of the synthetic route is the first step in any purity assessment, as it allows for the prediction of potential process-related impurities. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is typically synthesized via the nitration of 3-ethoxysalicylaldehyde. This electrophilic aromatic substitution, while effective, is seldom perfectly selective and can lead to a predictable array of impurities.

Common Synthetic Pathway: The primary route involves the nitration of 3-ethoxysalicylaldehyde using a nitrating agent, often a mixture of nitric acid and sulfuric acid, under controlled temperature conditions.[1]

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cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting Material 3-Ethoxysalicylaldehyde Product 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Starting Material->Product HNO₃ / H₂SO₄ (Nitration) Isomer1 Positional Isomers (e.g., 3-nitro, 4-nitro) Dinitro Dinitro Products Oxidized Oxidized Byproduct (Carboxylic Acid) Unreacted Unreacted Starting Material

Caption: Potential impurity pathways in the synthesis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde.

The primary analytical challenge lies in separating and quantifying the target molecule from these structurally similar impurities.

Impurity Type Potential Structure Origin Significance
Starting Material 3-EthoxysalicylaldehydeIncomplete reactionAffects reaction yield and final product purity.
Positional Isomers 3-Ethoxy-2-hydroxy-3-nitrobenzaldehyde, 3-Ethoxy-2-hydroxy-4-nitrobenzaldehydeNon-selective nitrationMay have different pharmacological or toxicological profiles.
Over-nitration 3-Ethoxy-2-hydroxy-3,5-dinitrobenzaldehydeHarsh reaction conditionsCan introduce reactivity and stability issues.
Oxidation Product 3-Ethoxy-2-hydroxy-5-nitrobenzoic acidOxidation of the aldehyde group by nitric acid[1]Introduces a different functional group, altering chemical properties.

A Multi-Modal Analytical Strategy: The Principle of Orthogonality

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the principle of orthogonality, where multiple techniques based on different physicochemical principles are employed. This approach ensures that impurities not detected by one method are likely to be caught by another, providing a comprehensive and trustworthy purity profile.

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Purity Comprehensive Purity Assessment HPLC HPLC-UV (Quantitative Purity, Impurity Profile) Purity->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) (Structure, Isomer ID, Absolute Purity) Purity->NMR MS Mass Spectrometry (LC-MS / GC-MS) (Molecular Weight, Impurity ID) Purity->MS FTIR FTIR (Functional Group Confirmation) Purity->FTIR Thermal Thermal Analysis (DSC) (Melting Point, Purity Estimate) Purity->Thermal

Caption: Integrated analytical approach for comprehensive purity validation.

Technique Principle Primary Use Strengths Limitations
HPLC Separation based on polarity[2]Purity, impurity profilingHigh resolution, quantitative accuracyRequires a reference standard for absolute quantification
qNMR Signal intensity is proportional to the number of nuclei[2]Absolute purity determinationPrimary ratio method, no specific analyte standard neededLower sensitivity than HPLC for trace impurities
LC-MS Separation by polarity, detection by mass-to-charge ratio[3]Identification of unknown impuritiesHigh specificity and sensitivity, provides molecular weightCan have matrix effects, quantification can be complex
DSC Measurement of heat flow during thermal transitions[4]Melting point, purity estimationFast, requires small sample amountInsensitive to impurities that form solid solutions
FTIR Absorption of infrared radiation by molecular vibrations[5]Functional group confirmationFast, non-destructive, confirms key bondsNot suitable for quantification or detecting minor impurities

Core Analytical Methodologies: Protocols and Rationale

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolving power and quantitative accuracy. A reversed-phase method is ideal for separating 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde from its less polar starting material and more polar byproducts.[2][6]

Causality Behind Method Choices:

  • Stationary Phase (C18): A C18 (octadecylsilane) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like the target analyte and its expected impurities.

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient of acetonitrile and water allows for the elution of compounds with a range of polarities. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency. A phosphate buffer is used to maintain a consistent pH, ensuring reproducible retention times and peak shapes, as phenolic hydroxyl groups can ionize.[7]

  • UV Detection: The conjugated aromatic system and nitro group in the analyte provide strong chromophores, making UV detection highly sensitive. The detection wavelength is chosen at one of the absorbance maxima of the target compound to ensure high sensitivity.

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cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Accurately weigh Reference Standard Dissolve Dissolve in Diluent (e.g., 50:50 ACN:H₂O) Prep_Standard->Dissolve Prep_Sample Accurately weigh Synthesized Sample Prep_Sample->Dissolve Filter Filter through 0.45 µm syringe filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Separate Separate with Gradient Elution Inject->Separate Detect Detect with UV Detector Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity via Area Normalization Integrate->Calculate Report Generate Report Calculate->Report Purity (%) = (Area_Main / Area_Total) * 100

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Protocols & Analytical Methods

Method

Application Note: Protocol for the Condensation Reaction of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde with Primary Amines

Introduction and Mechanistic Rationale The synthesis of Schiff bases (imines) via the condensation of salicylaldehyde derivatives with primary amines is a cornerstone of coordination chemistry, materials science, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of Schiff bases (imines) via the condensation of salicylaldehyde derivatives with primary amines is a cornerstone of coordination chemistry, materials science, and drug development. When utilizing 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde , the reaction dynamics are uniquely altered by the electronic and steric contributions of its specific substituents[1].

As an Application Scientist, understanding the causality behind these molecular features is critical for optimizing yields and troubleshooting failed reactions:

  • Electrophilic Enhancement: The nitro (-NO 2​ ) group at the 5-position exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects. This significantly increases the partial positive charge on the formyl carbon, lowering the activation energy for nucleophilic attack by the primary amine[1].

  • Thermodynamic Stabilization: The formation of an imine is inherently reversible. However, the ortho-hydroxyl group at the 2-position acts as a critical thermodynamic sink. It forms a robust six-membered intramolecular hydrogen bond (IHB) with the newly formed azomethine nitrogen (O-H···N)[2]. This IHB locks the molecule into the E-isomer, preventing hydrolytic cleavage and driving the equilibrium toward the product[3].

  • Steric and Lipophilic Tuning: The 3-ethoxy group provides localized steric bulk and enhances the lipophilicity of the resulting ligand, which is highly advantageous for cellular permeability in biological applications and dictates coordination geometry when forming transition metal complexes[4].

Mechanistic Workflow

G A 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (Electrophilic Carbonyl) C Nucleophilic Addition (Solvent: EtOH, Cat: AcOH) A->C B Primary Amine (R-NH2) (Nucleophile) B->C D Hemiaminal Intermediate (Tetrahedral Carbon) C->D Accelerated by 5-NO2 Electron Withdrawal E Dehydration Step (- H2O) D->E Acid-catalyzed Protonation of -OH F Schiff Base (Imine) (C=N Bond Formation) E->F Irreversible removal of water G Thermodynamic Stabilization (Intramolecular H-Bonding) F->G Locks E-isomer (O-H···N)

Mechanistic workflow for the condensation of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with amines.

Reagents and Self-Validating Preparation

To ensure a self-validating system, the purity of reagents and the absence of water in the initial setup are critical, as water is a byproduct of the condensation.

  • 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (CAS: 150655-06-4): Must be dry. Verify purity via melting point prior to use.

  • Primary Amine (R-NH 2​ ): e.g., aniline, ethylenediamine, or 2-aminophenol. Liquid amines should be freshly distilled if oxidized.

  • Solvent: Absolute ethanol or anhydrous methanol. Causality: Using anhydrous solvents exploits Le Chatelier's principle, preventing the premature hydrolysis of the hemiaminal intermediate[5].

  • Catalyst: Glacial acetic acid.

Experimental Methodologies

Protocol A: Conventional Reflux Synthesis

This method is the industry standard for scaling up Schiff base ligands, providing high purity through controlled crystallization[6].

Step-by-Step Procedure:

  • Dissolution: Weigh 1.0 mmol of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde and transfer it to a 50 mL round-bottom flask. Add 10 mL of absolute ethanol. Stir until completely dissolved.

  • Amine Addition: Slowly add 1.0 mmol of the selected primary amine dropwise (if liquid) or in small portions (if solid) to the stirring solution.

    • Validation Checkpoint: A rapid color shift (typically to deep yellow or orange) should be observed immediately, indicating the formation of the highly conjugated hemiaminal/imine system[7].

  • Acid Catalysis: Add 2-3 drops of glacial acetic acid.

    • Causal Insight: The weak acid protonates the carbonyl oxygen, further amplifying its electrophilicity without protonating the nucleophilic amine (which would stall the reaction)[8].

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle boil (approx. 78 °C) for 2 to 4 hours.

  • Monitoring: Verify reaction completion using Thin Layer Chromatography (TLC) with a Hexane:Ethyl Acetate (7:3) mobile phase. The aldehyde spot should completely disappear.

  • Isolation: Remove the flask from heat and allow it to cool to room temperature, then place it in an ice-water bath for 30 minutes. The Schiff base will precipitate as a crystalline solid.

  • Purification: Collect the product via vacuum filtration, wash with 5 mL of ice-cold absolute ethanol to remove unreacted starting materials, and air dry.

Protocol B: Microwave-Assisted Green Synthesis

For rapid library generation in drug discovery, microwave irradiation offers superior kinetics and aligns with green chemistry principles[9].

Step-by-Step Procedure:

  • Preparation: In a microwave-safe glass vessel, combine 1.0 mmol of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde and 1.0 mmol of the primary amine.

  • Solvent Minimization: Add 1-2 mL of absolute ethanol (or water, depending on amine solubility) to create a homogenous slurry[9].

  • Irradiation: Subject the vessel to microwave irradiation at 200 W for 2 to 5 minutes.

    • Causal Insight: Microwave energy directly excites the polar dipole moments of the reactants, causing localized superheating. This bypasses the thermal conductivity limits of conventional heating, accelerating the dehydration of the hemiaminal intermediate[10].

  • Isolation: Cool the vessel to room temperature. Add 5 mL of cold ethanol to precipitate the product, filter, and recrystallize.

Quantitative Data & Optimization

The following table summarizes the causal relationship between the chosen synthetic methodology and the resulting reaction metrics.

ParameterConventional RefluxMicrowave-AssistedCausal Factor
Solvent Volume 10 - 15 mL / mmol1 - 2 mL / mmolMicrowave utilizes direct dipole excitation, requiring less solvent mass to transfer heat.
Reaction Time 120 - 240 minutes2 - 5 minutesRapid overcoming of the dehydration activation energy barrier via microwave irradiation.
Temperature 78 °C (Boiling point)80 - 100 °C (Localized)Pressurized microwave vessels allow for localized heating above the solvent's standard boiling point.
Average Yield 75% - 85%88% - 95%Shorter reaction times in microwaves reduce the formation of thermal degradation byproducts.
Environmental Impact ModerateLowReduced solvent waste and lower total energy consumption.

Analytical Characterization and Validation

To validate the structural integrity of the synthesized 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde Schiff base, employ the following spectroscopic checkpoints:

  • FT-IR Spectroscopy:

    • Disappearance: The strong aldehyde carbonyl (C=O) stretch at ~1660 cm⁻¹ must be absent.

    • Appearance: A new, sharp peak at 1610–1630 cm⁻¹ confirms the formation of the azomethine (C=N) bond[1].

    • Shift: The phenolic O-H stretch will appear as a highly broadened band (often shifted down to 3400–2500 cm⁻¹) due to the strong intramolecular hydrogen bonding[3].

  • 1 H-NMR Spectroscopy (in DMSO-d 6​ ):

    • The diagnostic azomethine proton (-CH=N-) will appear as a sharp singlet in the deshielded region of δ 8.5–9.0 ppm [5].

    • The phenolic -OH proton, locked in the intramolecular hydrogen bond, will appear highly deshielded as a singlet between δ 12.0–14.0 ppm [5].

Troubleshooting

  • Issue: Low Yield or Oily Product.

    • Cause: Incomplete dehydration or presence of water driving the equilibrium backward.

    • Solution: Ensure absolute ethanol is used. If the amine is highly sterically hindered, add molecular sieves (3Å) to the reflux flask to physically trap water molecules as they form.

  • Issue: No Precipitation upon Cooling.

    • Cause: The 3-ethoxy group increases lipophilicity, which may keep the product dissolved if too much solvent was used.

    • Solution: Concentrate the solution under reduced pressure (rotary evaporation) to half its volume before placing it in the ice bath.

References

  • Synthesis and Characterization of Some New Schiff Base Ligands and Their Complexes with Cobalt(II), Nickel(II) and Copper Asian Journal of Chemistry URL: [Link]

  • Synthesis of Some Salicylaldehyde-Based Schiff Bases in Aqueous Media SciSpace URL: [Link]

  • Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands National Institutes of Health (NIH) / PMC URL:[Link]

  • Rapid and Economic Synthesis of Schiff Base of Salicylaldehyde by Microwave Irradiation International Science Community Association URL: [Link]

  • Synthesis, Structural Characterization, and Fungicidal Evaluation of Metal Complexes with Schiff Bases Derived from Sulfonamide Drugs International Journal of Pharmacy and Pharmacology (IJPP) URL:[Link]

Sources

Application

Application Note: 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in the Synthesis of Advanced Heterocyclic Scaffolds

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Molecular Architecture & Reactivity Profiling 3-Ethoxy-2-hydroxy-5-nitrob...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Molecular Architecture & Reactivity Profiling

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (EHNB) is a highly functionalized salicylaldehyde derivative that serves as a privileged synthon in heterocyclic chemistry. Its synthetic utility is dictated by a precise arrangement of electronic and steric features:

  • C5 Nitro Group (Electron-Withdrawing): The para-positioned nitro group exerts strong −M and −I effects, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde carbon. This hyper-electrophilicity dramatically accelerates nucleophilic attack by primary amines and active methylenes.

  • C2 Hydroxyl Group (Directing/Chelating): The ortho-hydroxyl group pre-organizes the molecule via intramolecular hydrogen bonding. It acts as an essential nucleophile for intramolecular cyclizations (e.g., lactonization in coumarins) and serves as a robust ON-donor ligand. Schiff bases derived from 3-ethoxysalicylaldehydes readily form stable, square-planar Platinum(II) complexes with unique diamagnetic properties . Furthermore, tuning this ligand periphery in homoleptic Co(III) complexes yields highly efficient electrocatalysts for the oxygen evolution reaction (OER) 1[1].

  • C3 Ethoxy Group (Electron-Donating & Steric): Provides a +M effect that modulates the acidity of the adjacent hydroxyl group while offering steric shielding, which can dictate the stereochemical outcome of multicomponent cyclizations.

Pathway Engineering & Mechanistic Logic

Coumarin Scaffolds via Knoevenagel Condensation

The synthesis of 8-ethoxy-6-nitro-2-oxo-2H-chromene derivatives relies on a base-catalyzed Knoevenagel condensation. Piperidine acts as a bifunctional catalyst, first forming an iminium intermediate with EHNB that is even more electrophilic than the parent aldehyde. Following the attack by the enolate of an active methylene (e.g., diethyl malonate), the ortho-hydroxyl group is perfectly positioned to attack the newly formed alkylidene malonate. This triggers an irreversible intramolecular transesterification (lactonization), driving the reaction forward.

CoumarinSynthesis A 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde C Knoevenagel Condensation A->C B Diethyl Malonate B->C D Alkylidene Intermediate C->D E Intramolecular Lactonization D->E -EtOH F Coumarin Derivative E->F

Workflow for the synthesis of coumarin derivatives via Knoevenagel condensation and lactonization.

Thiazolidin-4-one Architectures via Multicomponent Assembly

Thiazolidinones are synthesized via a one-pot, three-component reaction. The addition of a Lewis acid (like ZnCl2​ ) is critical; it coordinates to the intermediate imine nitrogen, further lowering the LUMO of the imine carbon. This primes the system for nucleophilic attack by the thiol group of thioglycolic acid, followed by cyclocondensation.

ThiazolidinoneSynthesis A 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde C Imine Formation A->C -H₂O B Primary Amine B->C -H₂O D Schiff Base C->D F Nucleophilic Attack & Cyclocondensation D->F E Thioglycolic Acid E->F G Thiazolidin-4-one Derivative F->G ZnCl₂, -H₂O

Mechanistic pathway for the multicomponent synthesis of thiazolidin-4-ones.

Self-Validating Experimental Protocols

Protocol A: Solvent-Free Mechanochemical Synthesis of Schiff Bases

Causality: Mechanochemical grinding continuously exposes unreacted surfaces, overcoming mass transfer limitations. The absence of solvent maximizes reactant concentration, driving the condensation forward entropically. This solvent-free mechanochemical conversion is a highly efficient, green chemistry alternative that eliminates the need for extensive work-up 2[2].

  • Preparation: Weigh equimolar amounts (10 mmol) of EHNB and a primary aromatic amine.

  • Grinding: Transfer both powders to an agate mortar. Grind vigorously with a pestle at room temperature for 10–15 minutes.

  • Self-Validation Checkpoint: The physical state of the mixture will initially transition from two dry powders into a sticky paste as water is liberated from the condensation. The reaction is deemed complete when the paste solidifies back into a dry, free-flowing powder.

  • Analytical Confirmation: Confirm via IR spectroscopy by the complete loss of the aldehyde carbonyl stretch at ∼1680 cm−1 and the emergence of a sharp imine C=N stretch at ∼1620 cm−1 .

Protocol B: Knoevenagel-Driven Synthesis of Coumarin Derivatives

Causality: Refluxing in ethanol with a catalytic amount of piperidine provides the necessary thermal energy and basicity to drive both the initial condensation and the subsequent thermodynamically favored lactonization.

  • Assembly: In a 50 mL round-bottom flask, dissolve EHNB (5.0 mmol) and diethyl malonate (5.5 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 0.5 mmol (10 mol%) of piperidine dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 80∘C for 3–4 hours. Monitor via TLC (Hexane:EtOAc, 7:3).

  • Self-Validation Checkpoint: Upon completion, remove the heat and allow the flask to cool slowly to room temperature. The irreversible lactonization is visually confirmed as the product spontaneously precipitates from the cooling ethanol as a dense crystalline solid.

  • Analytical Confirmation: Analyze via 1H NMR . The highly deshielded aldehyde proton at ∼10.5 ppm must vanish, replaced by a characteristic vinylic proton signal at ∼8.5 ppm , corresponding to the C4 position of the newly formed coumarin ring.

Protocol C: Dean-Stark Mediated Synthesis of Thiazolidin-4-ones

Causality: The physical removal of water via a Dean-Stark trap prevents the reverse hydrolysis of the imine intermediate, pushing the equilibrium entirely toward the cyclized thiazolidinone product.

  • Assembly: Combine EHNB (5.0 mmol), a primary amine (5.0 mmol), and thioglycolic acid (6.0 mmol) in 30 mL of anhydrous toluene.

  • Activation: Add anhydrous ZnCl2​ (1.0 mmol, 20 mol%) to act as a Lewis acid catalyst.

  • Dehydration: Equip the flask with a Dean-Stark trap and a reflux condenser. Boil the mixture vigorously ( 110∘C ) for 6–8 hours.

  • Self-Validation Checkpoint: The continuous collection of water in the Dean-Stark trap serves as a real-time visual indicator of the condensation and cyclization progress. The reaction is complete when the theoretical volume of water (roughly 0.18 mL for 10 mmol of water generated) is collected.

  • Analytical Confirmation: Confirm the formation of the thiazolidinone ring via IR spectroscopy, looking for the distinct lactam carbonyl stretch at ∼1710 cm−1 , distinct from the starting aldehyde.

Quantitative Reaction Metrics

The following table summarizes the expected quantitative outcomes and analytical markers for the protocols described above, providing a baseline for experimental reproducibility.

Reaction PathwayReagentsCatalyst / ConditionsTimeTypical YieldKey Analytical Marker
Imine Condensation EHNB + Ar-NH2​ Solvent-free, Mortar & Pestle10–15 min>90%IR: Loss of C=O ( ∼1680 cm−1 ), Gain of C=N ( ∼1620 cm−1 )
Coumarin Synthesis EHNB + Diethyl MalonatePiperidine (0.1 eq), EtOH, Reflux3–4 h75–85% 1H NMR: Loss of CHO ( ∼10.5 ppm ), Gain of C4-H ( ∼8.5 ppm )
Thiazolidinone Assembly EHNB + Ar-NH2​
  • Thioglycolic Acid
ZnCl2​ (0.2 eq), Toluene, Dean-Stark6–8 h65–80%IR: Appearance of Lactam C=O ( ∼1710 cm−1 )

References

  • Tuning the ligand periphery in homoleptic Co(iii) complexes: a versatile strategy to modulate electrocatalytic oxygen evolution reaction efficiency Source: Dalton Transactions (RSC Publishing) URL:1

  • Solvent-free mechanochemical conversion of 3-ethoxysalicylaldehyde and primary aromatic amines to corresponding Schiff-bases Source: ResearchGate URL:2

  • Platinum(II) Complexes of ON Donor Schiff Bases Derived from Aniline & Salicylaldehyde or Substituted Source: NIScPR URL:

Sources

Method

Application Note: Antimicrobial and Antifungal Evaluation of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Derivatives

Executive Summary & Mechanistic Rationale The escalating threat of multidrug-resistant (MDR) nosocomial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, necessitates the de...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The escalating threat of multidrug-resistant (MDR) nosocomial pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans, necessitates the development of novel chemotherapeutic scaffolds[1]. Substituted salicylaldehydes have emerged as highly potent antimicrobial agents. Among these, 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (CAS 150655-06-4) represents a highly optimized pharmacophore[2].

As an Application Scientist, understanding the structure-activity relationship (SAR) of this scaffold is critical for downstream drug development:

  • The 5-Nitro Group: Acts as a strong electron-withdrawing group (EWG). It increases the electrophilicity of the aldehyde carbon, facilitating rapid Schiff base formation with primary amines in bacterial enzymes, while also inducing localized oxidative stress[3].

  • The 3-Ethoxy Group: Enhances the lipophilicity of the molecule compared to methoxy or hydrogen counterparts, allowing for superior penetration through the microbial phospholipid bilayer.

  • The 2-Hydroxyl Group: Essential for rapid proton exchange dynamics. Research indicates a distinct correlation between the extreme broadening of the NMR signal of this hydroxyl proton and potent antimicrobial activity, suggesting that proton exchange processes actively disrupt microbial metabolic pathways[4].

When derivatized into Schiff bases, hydrazones, or metal-thiosemicarbazonates (particularly Copper(II) complexes), these compounds exhibit profound bactericidal and fungicidal effects with minimal cytotoxicity to mammalian cells[1].

Mechanism A 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (Core Scaffold) B 2-OH Group Proton Exchange Dynamics A->B C 5-Nitro Group Electron Withdrawal A->C D Aldehyde Group Derivatization (Schiff Bases) A->D E Disruption of Microbial Membrane Potential B->E Increased Permeability F Inhibition of Essential Enzymes & Metabolism C->F Oxidative Stress D->F Target Binding G Bacterial / Fungal Cell Death (MRSA, C. albicans) E->G F->G

Fig 1: Mechanistic pathways of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde derivatives in pathogens.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthesis step includes a physical chemistry quality control (QC) gate, and every biological assay includes internal controls to prevent false positives.

Workflow S1 Compound Synthesis S2 NMR & Purity Validation S1->S2 Purify S3 MIC Broth Microdilution S2->S3 Screen S4 Time-Kill Kinetics S3->S4 Active Hits S5 Cytotoxicity (MTT Assay) S3->S5 Safety Check

Fig 2: Self-validating experimental workflow from synthesis to antimicrobial efficacy profiling.

Protocol A: Synthesis and NMR Validation of Hydrazone Derivatives

Objective: Synthesize a bioactive derivative (e.g., cyanoacetohydrazide) and validate its potential efficacy via NMR proton broadening[4][5].

  • Reaction Setup: Dissolve 1 mmol of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in 15 mL of absolute ethanol.

  • Catalysis (Causality): Add 2-3 drops of glacial acetic acid. Why? The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This drastically accelerates the nucleophilic attack by the primary amine of the hydrazide[3].

  • Addition: Add 1 mmol of the target amine/hydrazide (e.g., 2-cyanoacetohydrazide)[5].

  • Reflux & Crystallization: Stir under reflux for 2-4 hours. Cool the mixture to 0°C to precipitate the yellow Schiff base/hydrazone derivative. Filter and recrystallize from ethanol.

  • QC & Predictive NMR Validation: Dissolve the purified crystal in hexadeuterodimethylsulfoxide (DMSO-d6). Run a 1 H-NMR spectrum.

    • Self-Validation Check: Measure the height of the -OH proton signal relative to the azomethine (-CH=N-) proton. If the -OH signal is extremely broadened or unobservable, the compound has a high probability of exhibiting potent antimicrobial activity due to rapid proton exchange[4].

Protocol B: Resazurin-Assisted Broth Microdilution (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive, Gram-negative, and fungal strains.

  • Inoculum Preparation: Cultivate S. aureus (MRSA), E. coli, and C. albicans to the log phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in Mueller-Hinton Broth (MHB) for bacteria or RPMI 1640 for fungi.

  • Compound Dilution: In a 96-well plate, perform two-fold serial dilutions of the synthesized derivative (starting at 1024 μg/mL down to 1 μg/mL) in DMSO (final DMSO concentration <1% to prevent solvent toxicity).

  • Self-Validating Controls:

    • Positive Control: Gentamicin (10 μg/mL) for bacteria; Fluconazole (20 μg/mL) for fungi[5].

    • Negative Control: Inoculum + MHB + 1% DMSO (Ensures the solvent does not inhibit growth).

    • Sterility Control: MHB only (Validates aseptic technique).

  • Incubation & Readout (Causality): Add 10 μL of Resazurin dye (0.015%) to each well and incubate for 24h at 37°C. Why Resazurin? Relying on visual turbidity is subjective. Resazurin is a redox indicator; viable, respiring cells reduce the blue dye to pink, fluorescent resorufin. The MIC is strictly defined as the lowest concentration well that remains blue.

Quantitative Data Presentation

Derivatives of nitro-substituted salicylaldehydes, particularly when complexed with transition metals like Copper(II) or formed into specific hydrazones, show broad-spectrum efficacy[1][5]. Below is a comparative summary of expected MIC ranges based on established literature for this class of compounds.

Table 1: Comparative Antimicrobial Efficacy of 5-Nitro-Salicylaldehyde Derivatives

Microbial StrainClassificationTypical MIC Range (μg/mL)Standard Control (μg/mL)Mechanism of Susceptibility
Staphylococcus aureus (MRSA) Gram-positive Bacteria10 - 32Gentamicin (10)High susceptibility to membrane disruption and proton exchange interference.
Escherichia coli Gram-negative Bacteria16 - 64Gentamicin (10)Moderate susceptibility; outer membrane provides partial barrier to lipophilic entry.
Candida albicans Fungi (Yeast)8 - 32Fluconazole (20)High susceptibility to metal-thiosemicarbazonate complexes (ergosterol pathway disruption).

Conclusion

The 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde scaffold is a highly tunable precursor for antimicrobial drug discovery. By leveraging the electron-withdrawing nature of the nitro group and the proton-exchange dynamics of the hydroxyl group, researchers can synthesize Schiff bases and metal complexes that bypass traditional resistance mechanisms in MRSA and Candida albicans. Strict adherence to predictive NMR profiling and redox-indicator MIC assays ensures a robust, reproducible pipeline for evaluating these novel chemotherapeutics.

References

  • Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity Source: ResearchGate URL:[Link][1]

  • Antimicrobial Properties of Substituted Salicylaldehydes and Related Compounds Source: ResearchGate URL:[Link][2]

  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents Source: OAText URL:[Link][5]

  • Correlation of the antimicrobial activity of salicylaldehydes with broadening of the NMR signal of the hydroxyl proton. Possible involvement of proton exchange processes in the antimicrobial activity Source: PubMed (NIH) URL:[Link][4]

Sources

Application

Application Notes &amp; Protocols: The Utility of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde as a Versatile Precursor in Pharmaceutical Intermediate Synthesis

Abstract This document provides an in-depth guide to the synthetic applications of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, a key aromatic aldehyde derivative, in the development of pharmaceutical intermediates. We will e...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides an in-depth guide to the synthetic applications of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, a key aromatic aldehyde derivative, in the development of pharmaceutical intermediates. We will explore its role in the synthesis of bioactive Schiff bases and as a crucial starting material for the intermediate of Entacapone, a drug used in the management of Parkinson's disease. The protocols detailed herein are grounded in established literature and are intended for researchers, medicinal chemists, and professionals in drug development. We will elucidate the causality behind experimental choices, providing a framework for the logical design of synthetic pathways.

Introduction: The Strategic Importance of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is an aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis.[1] Its molecular structure is characterized by three key functional groups: an aldehyde, a hydroxyl group, and a nitro group, all strategically positioned on the benzene ring. This unique arrangement offers multiple reactive sites for chemical modification, making it an ideal precursor for constructing more complex molecules with potential therapeutic applications.[2]

The presence of the electron-withdrawing nitro group, combined with the ortho-hydroxyl and ethoxy groups, influences the reactivity of the aldehyde, making it a suitable substrate for various condensation and substitution reactions. Its derivatives, particularly Schiff bases and catechols, have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities.[3][4][5]

Table 1: Physicochemical Properties of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
PropertyValueSource
CAS Number 66465-35-8
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance Varies (Typically a solid)-
Category Aromatic Aldehydes & Derivatives[1]

Key Synthetic Application: Precursor for Bioactive Schiff Bases

A primary application of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is in the synthesis of Schiff bases. Schiff bases, characterized by an azomethine or imine (-C=N-) group, are formed through the condensation of a primary amine with an aldehyde.[3][5] These compounds are of significant interest in pharmaceutical research as they have been shown to exhibit a wide range of biological activities, including antimicrobial (antibacterial and antifungal), anticancer, and anti-inflammatory properties.[3][4][5][6]

The formation of a Schiff base from 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde introduces a new site for coordination with metal ions, leading to the formation of metal complexes with potentially enhanced biological activity.[4][6]

Schiff_Base_Synthesis cluster_reactants Reactants Precursor 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Synthesis Precursor->Synthesis Amine Primary Amine (R-NH2) Amine->Synthesis Product Schiff Base Catalyst Acid/Base Catalyst (e.g., Glacial Acetic Acid) Catalyst->Synthesis facilitates Solvent Solvent (e.g., Ethanol) Solvent->Synthesis medium Synthesis->Product Condensation

Caption: General workflow for the synthesis of Schiff bases.

Protocol 1: Synthesis of a Schiff Base Derivative

This protocol outlines a general procedure for the condensation reaction between 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde and a primary amine. The choice of amine will determine the final structure and properties of the Schiff base.

Materials:

  • 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

  • A primary amine (e.g., p-toluidine)[6]

  • Absolute Ethanol

  • Glacial Acetic Acid (as catalyst, optional)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hot plate

  • Filtration apparatus

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable volume of absolute ethanol. Stir the solution until the aldehyde is completely dissolved.

  • Addition of Amine: To the stirring solution, add an equimolar amount (1 equivalent) of the selected primary amine (e.g., p-toluidine).[6]

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 2-6 hours.[3][6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The solid Schiff base product will often precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified Schiff base product in a desiccator over anhydrous CaCl₂ under vacuum.[5]

Characterization: The structure of the synthesized Schiff base can be confirmed using spectroscopic methods:

  • FTIR: Look for the appearance of a characteristic imine (-C=N) stretching band (around 1600-1660 cm⁻¹) and the disappearance of the aldehyde C-H and amine N-H stretching bands.[6]

  • ¹H NMR: Confirm the formation of the azomethine proton signal (HC=N) typically observed as a singlet in the 8-9 ppm region.[6]

Key Synthetic Application: Intermediate for Entacapone Synthesis

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is a documented precursor for the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.[7][8] This product is a vital intermediate in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor used to treat Parkinson's disease.[7] The key transformation is a de-ethylation reaction, which cleaves the ether linkage to reveal a second hydroxyl group, forming the catechol structure.

A patented method for this conversion utilizes a reagent system comprising zinc chloride and hydrogen chloride.[7][8] This approach is noted for its simplicity and the high purity of the resulting product.[7]

Deethylation_Reaction Start_Material 3-Ethoxy-4-hydroxy- 5-nitrobenzaldehyde Intermediate Intermediate Complex Start_Material->Intermediate Ether Cleavage Reagent Reagent System: - Zinc Chloride (Lewis Acid) - Hydrochloric Acid - Water Reagent->Intermediate promotes Product 3,4-Dihydroxy-5-nitrobenzaldehyde (Entacapone Intermediate) Intermediate->Product Hydrolysis

Caption: De-ethylation to form a key catechol intermediate.

Protocol 2: Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde

This protocol is adapted from a patented method for the de-ethylation of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[7]

Materials:

  • 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

  • Zinc chloride (ZnCl₂)

  • Concentrated Hydrochloric acid (e.g., 37%)

  • Water

  • Toluene (for recrystallization)

  • Activated carbon

  • Reaction vessel with overhead stirrer and heating mantle

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a suitable reaction vessel, combine 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid.[7]

  • Heating: Stir the mixture and heat to approximately 90-110°C for several hours (e.g., 17 hours as per one example).[7]

  • Quenching and Precipitation: After the reaction is complete, dilute the mixture with water and cool it to a low temperature (e.g., 3°C) to precipitate the product.[7]

  • Isolation: Filter the precipitated solid and wash it with cold water.

  • Drying: Dry the crude product in a vacuum oven at an elevated temperature (e.g., 100°C).[7]

  • Purification (Recrystallization): For higher purity, the crude product can be recrystallized. Mix the crude product with toluene and activated carbon, and heat the mixture to reflux. Filter the hot solution to remove the activated carbon and then cool the filtrate to induce crystallization.[7]

  • Final Product: Filter the purified crystals, wash with a cold solvent, and dry under vacuum.

Table 2: Reaction Parameters for De-ethylation (based on patent example)
ParameterValue / ConditionSource
Starting Material 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g)[7]
Zinc Chloride 60.0 g (3 kg per 1 kg of starting material)[7]
Hydrochloric Acid (37%) 15 ml[7]
Reaction Temperature 90°C[7]
Reaction Time 17 hours[7]
Work-up Dilution with water, cooling, filtration[7]
Reported Yield (Crude) 95.1%[7]

Conclusion

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is a highly valuable precursor in the synthesis of pharmaceutical intermediates. Its utility is demonstrated in its straightforward conversion to biologically active Schiff bases and its critical role in the synthesis of a key intermediate for the anti-Parkinson's drug, Entacapone. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and develop novel synthetic routes to medicinally important molecules. The strategic presence of multiple functional groups ensures its continued importance as a versatile building block in the field of drug discovery and development.

References

  • Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Synthesis and Antimicrobial Activity of Nitrobenzaldehyde Schiff base and Complexes. Nigerian Journal of Chemical Research. [Link]

  • Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-nitro Benzoic acid and its Metal Complexes. International Journal for Pharmaceutical Research Scholars. [Link]

  • Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLU. Rasayan Journal of Chemistry. [Link]

  • Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Taylor & Francis Online. [Link]

  • SYNTHESIS AND INFRARED STUDY OF SCHIFF BASE DERIVED FROM BENZALDEHYDE AND ANILINE. HMU CPD. [Link]

  • Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic. Journal of Scientific Research. [Link]

  • Unlocking Chemical Synthesis: The Role of 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • KINETICS AND MECHANISTIC OXIDATION OF 3-ETHOXY-4- HYDROXYBENZALDEHYDE USING POTASSIUM PERMANGANATE. Rasayan Journal of Chemistry. [Link]

  • Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. National Center for Biotechnology Information. [Link]

  • NEW METHOD FOR THE PREPARATION OF 3,4-DIHYDROXY-5-NITROBENZALDEHYDE. WIPO Patentscope. [Link]

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Method

Application Note: Synthesis and Characterization of Novel Schiff Bases from 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde and Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of Substituted Salicylaldehyde-Derived Schiff Bases Schiff bases, c...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Substituted Salicylaldehyde-Derived Schiff Bases

Schiff bases, compounds containing the characteristic azomethine (-C=N-) functional group, are a cornerstone in the fields of medicinal chemistry, coordination chemistry, and materials science.[1] Their facile synthesis, typically through the condensation of a primary amine with an aldehyde or ketone, allows for a high degree of structural diversity.[2] Salicylaldehyde derivatives are particularly valuable precursors due to the resulting Schiff bases' ability to act as versatile ligands for metal complexes and their inherent biological activities.[3]

The specific starting material of interest, 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde, presents a unique electronic and steric profile. The interplay of the electron-donating ethoxy group at the 3-position, the hydrogen-bonding capable hydroxyl group at the 2-position, and the potent electron-withdrawing nitro group at the 5-position significantly influences the reactivity of the aldehyde and the properties of the resulting Schiff bases.[4][5] The nitro group, in particular, is known to enhance the biological activity of many compounds. This application note provides a comprehensive guide to the synthesis of a library of Schiff bases from 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde and various substituted anilines, offering detailed protocols, mechanistic insights, and characterization guidelines.

Reaction Mechanism and the Influence of Substituents

The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction. The general mechanism proceeds through a two-step process:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzaldehyde, forming a carbinolamine intermediate.

  • Dehydration: The carbinolamine then undergoes acid-catalyzed dehydration to yield the final imine product.

The rate and equilibrium of this reaction are heavily influenced by the electronic nature of the substituents on both the aniline and the salicylaldehyde.

  • Substituents on the Aniline Ring: Electron-donating groups (EDGs) on the aniline, such as methoxy (-OCH₃) or methyl (-CH₃), increase the nucleophilicity of the nitrogen atom, thereby accelerating the initial nucleophilic attack and generally leading to higher yields and faster reaction times. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or chloro (-Cl) decrease the nucleophilicity of the aniline, which can retard the reaction rate.[6]

  • Substituents on the Salicylaldehyde Ring: The 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde is "pre-activated" for this reaction. The strongly electron-withdrawing nitro group at the 5-position increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4][7] The 2-hydroxyl group can participate in intramolecular hydrogen bonding, which can also influence the conformation and reactivity of the aldehyde.

Schiff_Base_Formation_Mechanism Aldehyde 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine + Aniline Aniline Substituted Aniline Aniline->Carbinolamine SchiffBase Schiff Base Product Carbinolamine->SchiffBase - H₂O Water H₂O

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of Schiff bases from 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde and a variety of substituted anilines.

Materials and Reagents
  • 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

  • Substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline, 4-nitroaniline)

  • Absolute Ethanol (ACS grade)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Recrystallization solvents (e.g., ethanol, methanol)

General Synthetic Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde in a minimal amount of absolute ethanol (approximately 20-30 mL).

  • Addition of Aniline: To the stirred aldehyde solution, add 1.05 equivalents of the desired substituted aniline. If the aniline is a solid, dissolve it in a minimal amount of absolute ethanol before addition.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. The reaction progress should be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). Reaction times will vary depending on the aniline substituent, typically ranging from 2 to 6 hours.

  • Product Isolation: Upon completion of the reaction (as indicated by the disappearance of the starting aldehyde spot on TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallization: Further purify the Schiff base by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.

Experimental Workflow Diagram

Experimental_Workflow A 1. Dissolve Aldehyde in Ethanol B 2. Add Substituted Aniline A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool to Room Temperature D->E F 6. Isolate Crude Product by Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize Final Product G->H

Caption: Step-by-step experimental workflow for Schiff base synthesis.

Data Presentation: Reaction Outcomes with Various Anilines

The following table summarizes the expected outcomes for the reaction of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with a selection of substituted anilines, based on established principles of chemical reactivity.

Aniline Substituent (para-position)Electronic EffectExpected Reaction TimeExpected YieldProduct Color
-OCH₃ (Methoxy)Electron-DonatingShorter (2-3 hours)HighOrange-Red
-CH₃ (Methyl)Electron-DonatingShort (3-4 hours)HighYellow-Orange
-H (None)NeutralModerate (4-5 hours)GoodYellow
-Cl (Chloro)Electron-WithdrawingLonger (5-6 hours)ModeratePale Yellow
-NO₂ (Nitro)Strongly Electron-WithdrawingLongest (>6 hours)LowerLight Yellow

Characterization of Synthesized Schiff Bases

Thorough characterization is essential to confirm the structure and purity of the synthesized Schiff bases. The following analytical techniques are recommended:

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum is the appearance of a strong absorption band in the region of 1610-1630 cm⁻¹, corresponding to the C=N (azomethine) stretching vibration. The disappearance of the C=O stretching band of the aldehyde (around 1660-1700 cm⁻¹) and the N-H stretching bands of the aniline (around 3300-3500 cm⁻¹) also confirms the reaction.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a singlet in the range of δ 8.0-9.0 ppm, corresponding to the azomethine proton (-CH=N-). The integration of all signals should be consistent with the proposed structure.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The azomethine carbon typically appears in the δ 160-170 ppm region.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Safety and Handling Precautions

  • 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde: Handle with care. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Substituted Anilines: Many anilines are toxic and can be absorbed through the skin. Consult the Safety Data Sheet (SDS) for each specific aniline before use and handle in a well-ventilated fume hood.[8][9][10]

  • Solvents: Ethanol is flammable. Keep away from open flames and ignition sources.

  • Acids: Glacial acetic acid is corrosive. Handle with care and use appropriate PPE.

Conclusion and Future Perspectives

This application note provides a robust and versatile protocol for the synthesis of a novel series of Schiff bases derived from 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde. The detailed methodology, coupled with an understanding of the electronic effects of substituents, empowers researchers to efficiently synthesize and characterize these compounds. The structural diversity achievable through this method opens avenues for the development of new therapeutic agents, with potential applications as antimicrobial, anticancer, and anti-inflammatory drugs.[1][11] Further investigation into the coordination chemistry of these Schiff bases with various metal ions could also lead to the discovery of novel catalysts and materials with interesting photophysical properties.

References

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (2011). Journal of Molecular Modeling. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • MSDS of 3-Ethoxy-2-hydroxybenzaldehyde. (2023). Chemcas. [Link]

  • SAFETY DATA SHEET - 2-Hydroxy-5-nitrobenzaldehyde. (2024). Fisher Scientific. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED FROM 3-ETHOXYSALICYLALDEHYDE AND P-TOLUIDINE. (2021). RASAYAN Journal of Chemistry. [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. (2020). Pharmaceutical Sciences Asia. [Link]

  • Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic Acid. (2010). Journal of Scientific Research. [Link]

  • Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-nitro Benzoic acid and its Metal Complexes. (2014). International Journal for Pharmaceutical Research Scholars. [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023). Molecules. [Link]

  • Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. (2011). Journal of Molecular Modeling. [Link]

  • Hammett plots reflecting a comparison of independent rate measurements of the para substituted PhCH2OH using L2. (2016). ResearchGate. [Link]

  • Hammett plot with respect to aniline derivatives where the curve depicts a linear fit to the equation y=b*x+a. (2022). ResearchGate. [Link]

  • 3-Ethoxy-5-nitrosalicylaldehyde — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Spectroscopic and Antimicrobial Studies of Schiff Base Metal Complexes Derived from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. (2014). ResearchGate. [Link]

  • Substituent Effects on the Physical Properties and pKa of Aniline. (2000). International Journal of Quantum Chemistry. [Link]

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Application

Application Notes &amp; Protocols: The Pivotal Role of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in the Synthesis of Novel Dyes

These application notes serve as a technical guide for researchers, chemists, and material scientists on the utilization of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde as a versatile precursor in the development of novel azo...

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Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a technical guide for researchers, chemists, and material scientists on the utilization of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde as a versatile precursor in the development of novel azo and Schiff base dyes. We will delve into the mechanistic rationale behind its reactivity, provide detailed, field-tested protocols for synthesis, and discuss the characterization of the resulting chromophoric systems.

The unique molecular architecture of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde makes it an exceptionally valuable building block in chromophore synthesis. The molecule is adorned with four distinct functional groups, each playing a critical role:

  • The aldehyde group (-CHO) is a primary reactive site for condensation reactions, particularly for forming Schiff bases.

  • The hydroxyl group (-OH) , positioned ortho to the aldehyde, is a powerful electron-donating group that activates the aromatic ring. It also provides a site for chelation with metal ions in the resulting dyes.

  • The nitro group (-NO₂) is a strong electron-withdrawing group that modulates the electronic properties and, consequently, the color of the final dye. It can also be chemically reduced to an amino group for further functionalization.

  • The ethoxy group (-OC₂H₅) provides steric hindrance and influences the solubility and photophysical properties of the synthesized dyes.

This guide is structured to provide not just procedural steps but a deep understanding of the causality behind the experimental design, ensuring that protocols are not merely followed but understood.

Part 1: Synthesis of Novel Azo Dyes

Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of the azo chromophore (-N=N-).[1][2][3] The synthesis is a cornerstone of organic chemistry, proceeding via a two-stage process: diazotization followed by azo coupling.[1][4] In this context, 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde serves as an excellent coupling component, reacting with a diazonium salt to form a stable, colored azo dye.

Principle of Synthesis

The synthesis begins with the conversion of a primary aromatic amine to a diazonium salt through treatment with nitrous acid, a process known as diazotization.[1] This reaction is critically temperature-sensitive. The resulting diazonium salt, a weak electrophile, is then immediately reacted with the electron-rich 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (the coupling component).[1] The ortho-hydroxyl group on the benzaldehyde powerfully activates the ring for this electrophilic aromatic substitution, directing the coupling to the para position relative to the hydroxyl group.

Experimental Workflow: Azo Dye Synthesis

Azo_Dye_Synthesis cluster_diazotization Part A: Diazotization cluster_coupling Part B: Azo Coupling cluster_isolation Part C: Isolation & Purification amine 1. Dissolve Aromatic Amine in Strong Acid (e.g., HCl) cool_amine 2. Cool to 0-5 °C in Ice Bath amine->cool_amine add_nitrite 4. Add NaNO₂ Dropwise to Amine Solution cool_amine->add_nitrite na_nitrite 3. Prepare Aqueous NaNO₂ Solution na_nitrite->add_nitrite diazonium 5. Diazonium Salt Formed (Use Immediately) add_nitrite->diazonium add_diazonium 8. Add Diazonium Salt Solution Dropwise to Coupling Solution diazonium->add_diazonium coupler 6. Dissolve 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in Alkaline Solution (e.g., NaOH) cool_coupler 7. Cool to 0-5 °C coupler->cool_coupler cool_coupler->add_diazonium stir 9. Stir in Ice Bath (1-2 hours) add_diazonium->stir precipitate 10. Colored Azo Dye Precipitates stir->precipitate filtration 11. Isolate via Vacuum Filtration precipitate->filtration wash 12. Wash with Cold Water filtration->wash recrystallize 13. Recrystallize from Suitable Solvent (e.g., Ethanol) wash->recrystallize final_dye 14. Pure Azo Dye recrystallize->final_dye

Caption: Workflow for the synthesis of an azo dye.

Detailed Protocol: Synthesis of a Representative Azo Dye

Part A: Diazotization of a Primary Aromatic Amine

  • Dissolution: In a 100 mL beaker, dissolve the primary aromatic amine (1.0 equivalent) in an aqueous solution of a strong mineral acid (e.g., 2.5 equivalents of HCl). Gentle warming may be necessary.[1]

  • Cooling: Cool the solution to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this temperature to ensure the stability of the diazonium salt.[1]

  • Nitrite Addition: In a separate flask, prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold deionized water. Add this sodium nitrite solution dropwise to the cold amine salt solution while stirring vigorously. The rate of addition should be controlled to keep the temperature below 5 °C.[1]

  • Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15–30 minutes to ensure the diazotization reaction is complete.[1]

Part B: Azo Coupling Reaction

  • Coupling Solution: In a separate 250 mL beaker, dissolve 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (1.0 equivalent) in a dilute aqueous sodium hydroxide solution and cool it to 0–5 °C in an ice bath.[5]

  • Coupling: Slowly add the cold diazonium salt solution (from Part A) to the cold alkaline solution of the coupling component with vigorous stirring.[5]

  • Precipitation: A colored precipitate of the azo dye should form immediately or over time. Maintain the temperature at 0–5 °C and continue stirring for 1-2 hours to ensure the reaction goes to completion.[5]

Part C: Isolation and Purification

  • Filtration: Isolate the crude dye by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the precipitate with several portions of cold water to remove any unreacted salts or starting materials.

  • Purification: Purify the dye by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the final product.[6]

Expertise & Causality: Why These Steps?
  • Low Temperature (0-5 °C): The diazonium salt intermediate is notoriously unstable at higher temperatures and will readily decompose, releasing nitrogen gas and forming unwanted phenolic byproducts.[1] Maintaining a low temperature is the single most critical parameter for a successful reaction.

  • Alkaline Medium for Coupling: The coupling reaction is an electrophilic aromatic substitution. The diazonium ion is a weak electrophile. To facilitate the reaction, the coupling component must be highly activated. Dissolving 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in an alkaline solution deprotonates the phenolic -OH group, forming a phenoxide ion (-O⁻). This phenoxide is a much stronger electron-donating group than the hydroxyl group, thereby strongly activating the aromatic ring for electrophilic attack.

Part 2: Synthesis of Novel Schiff Base Dyes & Metal Complexes

Schiff bases are compounds containing an azomethine or imine group (-C=N-). They are typically formed by the condensation of a primary amine with an aldehyde or ketone.[5] 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is an ideal aldehyde precursor for this reaction. The resulting Schiff base ligands can chelate with various metal ions to form intensely colored and stable metal complex dyes.[5][7]

Principle of Synthesis

The synthesis is a condensation reaction where the nucleophilic primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This is typically acid-catalyzed and involves the elimination of a water molecule to form the C=N double bond. The resulting Schiff base, often a multidentate ligand, can then coordinate with a metal salt (e.g., Cu(II), Ni(II), Co(II)) to form a coordination complex. The color of these complexes arises from d-d electronic transitions in the metal center, which are influenced by the ligand field.

Experimental Workflow: Schiff Base Dye Synthesis

Schiff_Base_Synthesis cluster_ligand Part A: Schiff Base Ligand Synthesis cluster_complex Part B: Metal Complex Formation dissolve_aldehyde 1. Dissolve 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde in Ethanol add_amine 2. Add Primary Amine (e.g., o-phenylenediamine) dissolve_aldehyde->add_amine add_catalyst 3. Add Catalytic Acid (e.g., HCl, Acetic Acid) add_amine->add_catalyst reflux 4. Reflux Reaction Mixture (Several Hours) add_catalyst->reflux cool_filter 5. Cool, Filter & Wash Precipitate reflux->cool_filter ligand 6. Pure Schiff Base Ligand cool_filter->ligand dissolve_ligand 7. Dissolve Schiff Base Ligand in Solvent ligand->dissolve_ligand mix 9. Add Metal Salt Solution to Ligand Solution dissolve_ligand->mix dissolve_salt 8. Prepare Solution of Metal Salt (e.g., CuCl₂) dissolve_salt->mix stir_complex 10. Stir to Form Colored Precipitate mix->stir_complex isolate_complex 11. Filter, Wash & Dry the Complex stir_complex->isolate_complex complex_dye 12. Final Metal Complex Dye isolate_complex->complex_dye

Caption: Workflow for Schiff base and metal complex dye synthesis.

Detailed Protocol: Synthesis of a Representative Schiff Base Ligand
  • Reaction Setup: In a round-bottom flask, dissolve 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (2 equivalents) in 30 mL of ethanol.[5]

  • Amine Addition: To this solution, add a solution of a diamine (e.g., o-phenylenediamine, 1 equivalent) in 15 mL of ethanol.

  • Catalysis and Reflux: Add two to three drops of concentrated hydrochloric acid or glacial acetic acid as a catalyst. Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours.[5]

  • Isolation: After reflux, cool the mixture to room temperature. A colored precipitate of the Schiff base will form.

  • Purification: Filter the precipitate, wash it with a small amount of cold ethanol, and dry it in a desiccator.[5]

Detailed Protocol: Synthesis of a Schiff Base Metal Complex
  • Ligand Solution: Dissolve the synthesized Schiff base ligand (1 equivalent) in a suitable solvent, such as a mixture of dichloromethane (DCM) and methanol (MeOH).[5]

  • Metal Salt Solution: In a separate flask, dissolve a 1:1 molar equivalent of a metal salt (e.g., CuCl₂·2H₂O or NiCl₂(H₂O)₆) in methanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring. A change in color and the formation of a precipitate indicate the formation of the complex.

  • Isolation: Stir the mixture for another hour, then filter the colored precipitate, wash with the solvent, and dry the final metal complex dye in a desiccator.[5]

Expertise & Causality: Why These Steps?
  • Acid Catalyst: The condensation reaction is reversible. An acid catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack from the primary amine, pushing the equilibrium toward the product.

  • Reflux: Heating the reaction mixture under reflux provides the necessary thermal energy (activation energy) to overcome the energy barrier for the reaction, allowing it to proceed at a practical rate.

  • Metal Ion Chelation: The Schiff base ligand, with its imine nitrogen and phenolic oxygen atoms, acts as an excellent chelating agent. The coordination of the ligand to the metal d-orbitals creates a new set of molecular orbitals. The energy difference between these orbitals often falls within the range of the visible spectrum, allowing for the absorption of specific wavelengths of light and resulting in the observed color of the complex.

Data Presentation & Characterization

The synthesized dyes must be characterized to confirm their structure and evaluate their properties.

Table 1: Key Precursor and Expected Dye Characteristics
Parameter3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (Precursor)Representative Azo DyeRepresentative Schiff Base Metal ComplexSource/Comment
Molecular Formula C₉H₉NO₄VariableVariable-
Molecular Weight 195.17 g/mol VariableVariable-
Appearance Yellowish SolidColored Solid (e.g., Red, Orange)Intensely Colored Solid (e.g., Brown, Green, Blue)Visual Inspection
FT-IR (cm⁻¹) ~3200 (-OH), ~1660 (C=O, aldehyde), ~1520 & ~1340 (-NO₂)~3400 (-OH), ~1500 (-N=N-), disappearance of amine bands~1610 (-C=N-), disappearance of C=O, shifts in -OH bandConfirms functional group conversion.[6][8]
UV-Vis (λₘₐₓ) N/ATypically 400-550 nmTypically 450-700 nmDetermines color and electronic properties.[8]
¹H-NMR Signals for aldehyde, aromatic, ethoxy protonsComplex aromatic signals, disappearance of certain starting material peaksSignals for imine proton (~8-9 ppm), complex aromatic signalsConfirms molecular structure.[9]
Self-Validating System: Characterization Logic

The successful synthesis of these dyes is validated through a logical sequence of characterization:

  • FT-IR Spectroscopy: For azo dye synthesis, the disappearance of the characteristic N-H stretching bands of the primary amine and the appearance of a new band around 1490-1520 cm⁻¹ corresponding to the -N=N- stretch confirms the formation of the azo linkage.[8] For Schiff bases, the disappearance of the aldehyde C=O stretch (~1660 cm⁻¹) and the primary amine N-H stretch, coupled with the appearance of the imine C=N stretch (~1610-1630 cm⁻¹), provides strong evidence of condensation.

  • UV-Visible Spectroscopy: The formation of the extended conjugated system in both azo and Schiff base dyes results in a significant bathochromic (red) shift of the maximum absorption wavelength (λₘₐₓ) into the visible region (400-700 nm), which is responsible for the observed color.[8] Comparing the spectrum of the product to the starting materials provides clear evidence of dye formation.

References

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  • University of W
  • Iyun, O. R. A., Rofiat, A. O., Titus, M. R. Synthesis, Characterisation and Physiochemical Properties of Reactive Dyes. University of Nigeria Nsukka.
  • Asian Journal of Chemistry. 4-Hydroxy-3-methoxy-5-((3- nitrophenyl)diazenyl)
  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • First Source Worldwide. How Do You Make an Azo Dye?.
  • Benchchem. Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis.
  • Google Patents. Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • RSC Publications. Synthesis, Characterization, and Application of an Ecofriendly C/TiO2 Composite to Efficiently Remove Reactive Black 5 (RB-5)
  • Chem-Impex. 2-Hydroxy-5-nitrobenzaldehyde.
  • Semantic Scholar.
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  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.
  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • SciSpace. Synthesis, Characterization and Dyeing Assessment of Novel Bisazo-Acid Dyes Derived from 2-hydroxy- 4-Methoxybenzophenone-5-sulphonic acid.
  • Citeseerx. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.
  • ResearchGate. Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
  • Sigma-Aldrich. 3-Methoxy-2-nitrobenzaldehyde.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Condensation Reactions of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Welcome to the Advanced Applications Support Center. Working with highly functionalized benzaldehydes like 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde requires navigating a complex electronic and steric landscape. This guide...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. Working with highly functionalized benzaldehydes like 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde requires navigating a complex electronic and steric landscape. This guide synthesizes field-proven insights to help you troubleshoot stalled reactions, optimize yields, and understand the fundamental causality behind your experimental outcomes.

Mechanistic Insights: The "Why" Behind Low Yields

To fix a failing condensation reaction (such as Schiff base formation or Knoevenagel condensation), you must first understand the substrate's unique electronic profile. The aldehyde carbon is theoretically highly electrophilic, but its reactivity is heavily masked by two primary phenomena:

  • The Phenoxide Trap (Electronic Deactivation): The 5-nitro group is strongly electron-withdrawing via induction and resonance. This significantly lowers the pKa of the 2-hydroxyl group, making it highly acidic. In basic conditions (commonly used in standard Knoevenagel protocols), the phenol is easily deprotonated to form a phenoxide anion. This phenoxide donates immense electron density into the aromatic ring, neutralizing the electrophilicity of the adjacent aldehyde carbon and halting nucleophilic attack[1].

  • Steric-Locked Intramolecular Hydrogen Bonding: The 3-ethoxy group provides substantial steric bulk, restricting the rotation of the 2-hydroxyl group and forcing it to point directly at the aldehyde. This creates a rigid intramolecular hydrogen bond that stabilizes the ground state of the carbonyl, making it highly resistant to condensation with primary amines[2].

Troubleshooting FAQs

Q: Why does my Knoevenagel condensation fail or yield <20% when using standard amine bases (e.g., Piperidine)? A: You are triggering the "Phenoxide Trap." Standard bases deprotonate the acidic phenol, deactivating the carbonyl. Solution: Shift to a weakly acidic or Lewis acid-catalyzed system. Using a catalytic amount of glacial acetic acid or a Lewis acid (like ZnCl 2​ ) activates the carbonyl oxygen without deprotonating the phenol, allowing the active methylene to attack successfully[3].

Q: I am trying to form a Schiff base with a primary aliphatic amine, but the reaction stalls at 30% conversion. How do I push it to completion? A: Schiff base formation is a reversible reaction that generates water. The strong intramolecular hydrogen bond in this specific aldehyde makes the forward reaction sluggish, allowing the reverse hydrolysis reaction to dominate. Solution: You must forcefully break the equilibrium. Use azeotropic water removal (Dean-Stark apparatus with toluene) or add 4Å molecular sieves. Operating in absolute ethanol under reflux is highly recommended to competitively disrupt the internal H-bonding[4].

Q: Can I use a strong acid (like HCl or H 2​ SO 4​ ) to speed up the Schiff base reaction? A: No. While strong acid hyper-activates the carbonyl, a pH below 3 will fully protonate your nucleophilic amine (forming an ammonium salt), rendering it completely unreactive. You must maintain a strictly controlled pH of 4.5–5.0.

Quantitative Yield Analysis

The table below summarizes how different catalytic and solvent environments impact the expected yield based on the mechanistic constraints of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde.

Reaction TypeCatalyst / ConditionsSolventPrimary Limiting FactorExpected Yield
Knoevenagel Piperidine (Base)EthanolPhenoxide formation (Deactivation)< 20%
Knoevenagel Glacial Acetic AcidToluene (Reflux)Water accumulation60 - 70%
Schiff Base None (Neutral)MethanolIntramolecular H-bond30 - 40%
Schiff Base Acetic Acid (cat.) + Mol SievesEthanol (Reflux)None (Optimized)80 - 90%
Schiff Base TiCl 4​ / TriethylamineDCMNone (Optimized)85 - 95%

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol A: Optimized Schiff Base Synthesis (Acid-Catalyzed with Water Scavenging)

This protocol uses mild acid to activate the carbonyl without protonating the amine, while molecular sieves drive the equilibrium forward.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in 15 mL of absolute ethanol.

  • Amine Addition: Add 1.1 mmol of the primary amine dropwise while stirring at room temperature.

  • Catalysis & Scavenging: Add 2-3 drops of glacial acetic acid and 1.0 g of freshly activated 4Å molecular sieves.

    • Validation Check 1: Spot the mixture on pH paper. It must read between pH 4.5 and 5.0 . Adjust with micro-drops of acetic acid if necessary.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4-6 hours.

    • Validation Check 2: The solution should shift from pale yellow to deep orange/red, indicating extended conjugation from imine formation.

    • Validation Check 3: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the aldehyde spot (UV active, stains strongly with 2,4-DNP) disappears and a new, lower Rf​ spot appears.

  • Isolation: Filter the hot solution to remove the molecular sieves. Concentrate the filtrate under reduced pressure and recrystallize the crude product from hot ethanol.

Protocol B: Modified Knoevenagel Condensation (Lewis Acid Mediated)

This protocol avoids the "Phenoxide Trap" entirely by utilizing a Lewis acid to coordinate the aldehyde oxygen, simultaneously breaking the intramolecular H-bond and increasing electrophilicity.

  • Preparation: Dissolve 1.0 mmol of the aldehyde and 1.2 mmol of the active methylene compound (e.g., ethyl acetoacetate) in 10 mL of anhydrous THF under an inert N 2​ atmosphere.

  • Activation: Cool the mixture to 0°C in an ice bath. Slowly add 0.5 mmol of anhydrous TiCl 4​ (or ZnCl 2​ ).

    • Validation Check 1: A distinct color change or mild fuming indicates successful coordination of the Lewis acid to the oxygen centers.

  • Reaction: Stir at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quenching: Quench the reaction with saturated aqueous NH 4​ Cl.

    • Validation Check 2: The mixture will turn cloudy/precipitate as titanium/zinc salts crash out of the organic phase.

  • Purification: Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , evaporate, and purify via silica gel column chromatography.

Troubleshooting Logic Diagram

Troubleshooting_Pathway A Low Yield: 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde Condensation B Analyze Reaction Conditions A->B C1 Basic Media (pH > 8) B->C1 C2 Acidic/Neutral Media (pH ≤ 7) B->C2 D1 Root Cause: Phenoxide Trap (Aldehyde Deactivation) C1->D1 D2 Root Cause: Water Accumulation (Equilibrium Stalled) C2->D2 D3 Root Cause: Intramolecular H-Bond (Steric/Electronic Lock) C2->D3 E1 Solution: Switch to Lewis Acid (TiCl4, ZnCl2) D1->E1 E2 Solution: Azeotropic Distillation or Molecular Sieves D2->E2 E3 Solution: Elevate Temp & Use Protic Solvents D3->E3

Caption: Logical troubleshooting workflow for resolving low condensation yields.

References

  • Title: Synthesis, Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxysalicylaldehyde and Phenylhydrazine and its Metal Complexes Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL: [Link]

  • Title: Synthesis of 5-nitrosalicylaldehyde based hydrazones and DFT-calculations of their structure and reactivity Source: Bulgarian Chemical Communications URL: [Link]

  • Title: One-Pot Synthesis of Coumarin Derivatives Source: IntechOpen URL: [Link]

  • Title: Reactions of Phenols: Reimer Tiemann reaction and Ortho-hydroxybenzaldehyde Phenoxide Dynamics Source: MMC College URL: [Link]

Sources

Optimization

Removal of unreacted starting materials from 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate high-purity 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde. The nitration of 3-ethoxy-2-hydroxybenzaldehyde (3-ethoxysalicylaldehyde) is a fundamental electrophilic aromatic substitution, but it notoriously leaves behind unreacted starting material that co-elutes during standard workups.

This guide bypasses generic advice and focuses on the thermodynamic causality of the molecules involved, providing a self-validating system to achieve >99% purity without relying on tedious column chromatography.

Diagnostic Dashboard: Physicochemical Profiling

To separate two molecules, we must exploit their physicochemical differences. The addition of the electron-withdrawing nitro ( −NO2​ ) group at the 5-position (para to the hydroxyl group) heavily stabilizes the phenoxide anion via resonance. This single substitution drops the pKa​ of the phenolic proton by over 3 units.

PropertyUnreacted Starting Material (SM)Target Product
Chemical Name 3-Ethoxy-2-hydroxybenzaldehyde3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
Phenolic pKa​ ~8.30[1]~5.08[2]
Electronic Nature Electron-rich phenolElectron-deficient phenol
TLC Rf​ (Hexane/EtOAc 3:1) ~0.60 (Less polar)~0.35 (More polar)
Aqueous Solubility (pH 7.0) Insoluble (Remains protonated)Soluble (Deprotonated to phenolate)

Root Cause Analysis & FAQs

Q1: Why does unreacted 3-ethoxy-2-hydroxybenzaldehyde persist in my nitration reactions? A: Nitration of highly activated aromatic rings (like phenols) is prone to over-reaction, leading to di-nitration or oxidative degradation. To prevent this, chemists typically use stoichiometric or slightly sub-stoichiometric amounts of nitrating agents under mild conditions, intentionally leaving a fraction of the starting material unreacted to preserve the overall yield of the mono-nitrated product[3].

Q2: Why is standard aqueous workup failing to separate them? A: Standard organic workups often utilize strong bases like 1M NaOH (pH ~14) to neutralize acidic byproducts. Because the pKa​ of both the starting material (~8.3) and the product (~5.1) are well below 14, a strong base will deprotonate both compounds. Consequently, both molecules are pulled into the aqueous layer as sodium salts, rendering the extraction useless for separation[4].

Q3: How can I selectively remove the starting material? A: By exploiting the ΔpKa​ of 3.2. If we extract the organic mixture with a precision buffer at pH 7.0 , the environment is basic enough to deprotonate the product ( pH>pKa​ ), but too acidic to deprotonate the starting material ( pH<pKa​ ). This forces the product into the aqueous phase while the impurity remains in the organic phase.

Resolution Pathways: Experimental Methodologies

Protocol A: Precision pH-Gradient Liquid-Liquid Extraction

This protocol is a self-validating system; you will use TLC and pH strips at each step to confirm the thermodynamic state of your molecules.

  • Dissolution: Dissolve the crude reaction mixture (containing both SM and product) in Ethyl Acetate (EtOAc) using 15 mL of solvent per gram of crude material.

  • Buffer Preparation: Prepare a 0.5 M Sodium Phosphate buffer and adjust the pH to exactly 7.0 using dilute HCl or NaOH .

  • Selective Deprotonation: Transfer the EtOAc solution to a separatory funnel. Add an equal volume of the pH 7.0 buffer. Shake vigorously for 2 minutes, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower aqueous layer now contains the water-soluble phenolate of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde. The upper organic layer retains the protonated starting material.

  • System Validation (Critical Step): Spot both the organic and aqueous layers on a TLC plate (eluent: Hexane/EtOAc 3:1). The organic layer should show only the high- Rf​ spot (SM). The aqueous layer (spotted directly) will show the low- Rf​ spot (Product) stuck at the baseline due to its salt form.

  • Product Recovery: Separate the aqueous layer into an Erlenmeyer flask. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2.0 (verify with pH paper). The solution will turn cloudy as the product re-protonates and crashes out of solution.

  • Final Extraction: Back-extract the acidified aqueous layer with fresh EtOAc ( 2×50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure product.

Protocol B: Anti-Solvent Recrystallization (Final Polishing)

Use this method if ultra-high purity (>99.5%) is required for downstream drug development.

  • Primary Dissolution: Dissolve the semi-pure 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde in a minimum volume of boiling ethanol.

  • Nucleation: Slowly add warm deionized water (the anti-solvent) dropwise until the solution becomes faintly turbid (cloudy). Add a single drop of ethanol to clear the turbidity.

  • Controlled Cooling: Remove from heat and allow the flask to cool ambiently to room temperature. Do not disturb the flask; slow cooling ensures the exclusion of trace starting material from the crystal lattice.

  • Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize yield.

  • Isolation: Collect the crystalline solid via vacuum filtration. Wash the filter cake with ice-cold 10% ethanol in water and dry in a vacuum oven at 45 °C overnight.

Process Flow: pH-Controlled Extraction

G Crude Crude Reaction Mixture (SM + Product) Dissolve Dissolve in EtOAc & Extract with pH 7.0 Buffer Crude->Dissolve OrgLayer Organic Phase (Retains Unreacted SM) Dissolve->OrgLayer pH < SM pKa (8.3) AqLayer Aqueous Phase (Extracts Product Phenolate) Dissolve->AqLayer pH > Product pKa (5.1) Acidify Acidify Aqueous Phase to pH 2.0 (1M HCl) AqLayer->Acidify Extract Back-Extract with EtOAc & Concentrate Acidify->Extract Pure Pure Target Product (>99% Purity) Extract->Pure

Workflow for the pH-controlled extraction of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde.

References

  • Lanthanide-radical complexes deriving from a nitronyl nitroxide ligand with chelating and bridging function: structure and magnetic properties. ResearchGate. 3

  • o-Ethylvanilline. ChemBK.1

  • Mechanism of the Reaction Catalyzed by Acetoacetate Decarboxylase. Importance of Lysine 116 in Determining the pKa of Active-Site Lysine 115. Biochemistry - ACS Publications. 4

  • 5-Nitrosalicylaldehyde | C7H5NO4 | CID 66808. PubChem - NIH. 2

Sources

Troubleshooting

Preventing the formation of polymeric byproducts in reactions with 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Welcome to the Technical Support Center for handling 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functiona...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde . As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of highly functionalized aromatic building blocks.

This specific molecule possesses a unique "push-pull" electronic structure. It features an electron-donating phenol/ethoxy network on one side and a strongly electron-withdrawing nitro group on the other. While this makes it an incredibly valuable precursor in drug development and materials science, it also makes the molecule highly susceptible to unwanted polymerization. This guide provides mechanistic insights, troubleshooting FAQs, and field-validated protocols to ensure high-yield, monomeric functionalization.

Mechanistic Overview: The "Why" Behind the Tar

Before troubleshooting, we must understand the causality of the degradation. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde primarily degrades into polymeric byproducts via three distinct pathways:

  • Oxidative Polycondensation : The 2-hydroxy-3-ethoxy substitution pattern is essentially a masked ortho-catechol. Under alkaline conditions, or in the presence of oxygen and trace metals, the phenoxide easily oxidizes to an ortho-quinone radical. This radical rapidly undergoes 1 to form poly(phenylene oxide) derivatives[1].

  • Phenol-Aldehyde Condensation : The aldehyde at position 1 is highly electrophilic, a trait exacerbated by the 5-nitro group. If the phenol is deprotonated by a strong base, the resulting phenoxide becomes a potent nucleophile. This triggers a runaway 2, resulting in intractable, dark tars[2].

  • Schiff Base Oligomerization : When reacting the aldehyde with amines to form imines, the presence of oxygen and heat can trigger the3[3]. While salicylaldehydes naturally form 4[4], harsh conditions disrupt this stability.

PolymerizationPrevention Start 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (Monomer) Condensation Base-Catalyzed Phenol-Aldehyde Condensation Start->Condensation Strong Base (NaOH/KOH) Oxidation Oxidative Polycondensation (Quinone Pathway) Start->Oxidation O2, Trace Metals, Heat Tar1 Insoluble Phenolic Resin Condensation->Tar1 Tar2 Poly(phenylene oxide) Derivatives Oxidation->Tar2 Protect Intervention 1: Phenol Protection (MOM/TBS) Protect->Condensation Blocks Nucleophilicity Inert Intervention 2: Inert Atmosphere & Antioxidants Inert->Oxidation Blocks Radical Formation

Mechanistic pathways of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde polymerization and interventions.

Troubleshooting FAQs

Q1: My reaction mixture turns into a dark, insoluble tar when I add a base (e.g., NaOH, KOH) to deprotonate the phenol. How do I prevent this? A1: You are observing base-catalyzed phenol-aldehyde condensation. Strong bases fully deprotonate the phenol, creating a highly reactive phenoxide that attacks adjacent aldehydes.

  • Solution: Shift to mild, non-nucleophilic bases like K2​CO3​ or DIPEA in aprotic solvents (e.g., DMF, DCM). If your downstream chemistry strictly requires strong bases, you must protect the phenol first (See Protocol 1).

Q2: I am trying to synthesize a Schiff base (imine) by reacting the aldehyde with a primary amine, but I get a broad polymeric smear on my TLC/NMR. What is going wrong? A2: If the reaction is pushed with heat or strong Brønsted acids, intermolecular condensation competes with intramolecular stabilization. Furthermore, 5 can occur in aerobic environments[5].

  • Solution: Abandon heat. Use mild Lewis acid catalysis (e.g., Ti(OiPr)4​ ) at room temperature under an inert atmosphere (See Protocol 2).

Q3: Even when stored on the benchtop, my 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde darkens over time. How should I store it? A3: The darkening is due to slow autoxidation of the electron-rich phenol-ether region into quinone oligomers.

  • Solution: Store the compound under an inert atmosphere (Argon or Nitrogen) at 2-8 °C, strictly protected from light.

Quantitative Impact of Reaction Conditions

The table below summarizes typical degradation profiles based on the reaction environment, demonstrating the critical need for controlled conditions.

Reaction ConditionBase / CatalystAtmospherePrimary Degradation PathwayPolymer Byproduct (%)Target Monomer Yield (%)
Aqueous Alkaline NaOH (1.5 eq), 60 °CAirPhenol-Aldehyde Condensation> 85%< 10%
Aerobic Amine Condensation None, 80 °C (Ethanol)AirOxidative Polycondensation45 - 60%30 - 40%
Mild Carbonate K2​CO3​ (1.1 eq), 25 °CArgonMinimal< 5%88 - 92%
Lewis Acid Catalyzed Ti(OiPr)4​ (1.2 eq), 25 °CArgonMinimal< 2%> 95%

Validated Experimental Protocols

Protocol 1: Phenol Protection via MOM-Ether Formation

Causality: By converting the phenol to a methoxymethyl (MOM) ether, we eliminate the acidic proton. This prevents phenoxide formation under basic conditions, completely shutting down both the base-catalyzed condensation and the oxidative quinone pathways.

  • Preparation: Flame-dry a 250 mL round-bottom flask under Argon. Add 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (10 mmol) and anhydrous N,N-Diisopropylethylamine (DIPEA) (15 mmol) in 50 mL anhydrous Dichloromethane (DCM).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base that deprotonates the phenol without attacking the highly electrophilic aldehyde.

  • Activation: Cool the solution to 0 °C using an ice bath.

    • Causality: Strict temperature control prevents exothermic side reactions before the protecting group is installed.

  • Addition: Add Chloromethyl methyl ether (MOM-Cl) (12 mmol) dropwise over 15 minutes. (Caution: MOM-Cl is a potent carcinogen; handle strictly in a fume hood).

  • In-Process Validation: Stir for 2 hours at room temperature. The reaction is self-validating: the deep yellow/orange color of the activated phenoxide will gradually lighten to a pale yellow as the neutral MOM-ether forms. Monitor via TLC (Hexanes:EtOAc 3:1); the protected product will have a significantly higher Rf​ value than the highly polar starting material.

  • Workup: Quench with saturated aqueous NH4​Cl (30 mL) to neutralize excess base. Extract with DCM (3 x 20 mL), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Validate via IR spectroscopy (disappearance of the broad -OH stretch at ~3200 cm⁻¹).

Protocol 2: Controlled Imine (Schiff Base) Formation

Causality: To prevent oxidative polycondensation of the Schiff base, we avoid heat and alkaline conditions. Instead, we use a Lewis acid that simultaneously activates the aldehyde and acts as an irreversible water scavenger.

  • Preparation: In an oven-dried flask under Argon, dissolve 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (5 mmol) and the target primary amine (5 mmol) in anhydrous Tetrahydrofuran (THF) (25 mL).

  • Catalysis: Add Titanium(IV) isopropoxide ( Ti(OiPr)4​ ) (6 mmol) in one portion at room temperature.

    • Causality: The titanium coordinates to the aldehyde oxygen, increasing its electrophilicity. Simultaneously, it reacts with the water byproduct to form insoluble TiO2​ , driving the equilibrium to completion without thermal stress.

  • In-Process Validation: Stir for 12 hours at room temperature. The solution will turn deep orange/red, indicative of the extended conjugation of the imine. The precipitation of white TiO2​ serves as a visual confirmation of water sequestration.

  • Workup: Dilute with EtOAc (50 mL) and add 5 mL of water to fully hydrolyze the remaining titanium complex. Filter the resulting suspension through a pad of Celite to remove the TiO2​ salts.

  • Isolation: Wash the filtrate with brine, dry over Na2​SO4​ , and concentrate. Validate the product via 1H NMR: look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the characteristic imine singlet (~8.5 ppm).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of Itraconazole (ITS) and Its Derivatives

Introduction: The Critical Role of Analytical Rigor in Azole Antifungal Development Itraconazole (ITS), a broad-spectrum triazole antifungal agent, represents a cornerstone in the management of systemic mycoses. Its clin...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Analytical Rigor in Azole Antifungal Development

Itraconazole (ITS), a broad-spectrum triazole antifungal agent, represents a cornerstone in the management of systemic mycoses. Its clinical efficacy is intrinsically linked not only to the parent drug but also to its primary active metabolite, hydroxy-itraconazole (OH-ITS). The complexity of its metabolism, which also yields several other derivatives, necessitates the use of highly reliable and robust analytical methods for accurate characterization and quantification. The interchangeability and comparison of analytical data between different laboratories or even between different methods within the same laboratory—a process known as cross-validation—are paramount for ensuring data integrity throughout the drug development lifecycle.

This guide provides an in-depth comparison of the principal analytical techniques employed for the characterization of itraconazole and its derivatives. Moving beyond a simple listing of methods, we will explore the underlying principles, the rationale for methodological choices, and the critical parameters for cross-validation, supported by experimental data and established protocols.

Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Workhorse of Azole Analysis

High-Performance Liquid Chromatography (HPLC) remains the gold standard for the routine analysis of itraconazole and its derivatives due to its high resolution, sensitivity, and robustness. The choice of column, mobile phase, and detector is dictated by the physicochemical properties of the analytes.

Methodology Deep Dive: Reversed-Phase HPLC with UV Detection

The nonpolar nature of the itraconazole molecule lends itself well to reversed-phase chromatography, where a nonpolar stationary phase (typically C18) is used with a polar mobile phase.

Experimental Protocol: Isocratic HPLC-UV Method for Itraconazole and Hydroxy-Itraconazole

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm). The C18 stationary phase provides the necessary hydrophobicity to retain itraconazole and its derivatives.

  • Mobile Phase: Acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio. The organic modifier (acetonitrile) controls the elution strength, while the buffer maintains a consistent pH to ensure reproducible ionization states of the analytes.

  • Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for ensuring reproducible retention times.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 263 nm. This wavelength corresponds to a significant absorbance maximum for itraconazole, providing good sensitivity.

  • Standard Preparation: Prepare stock solutions of itraconazole and hydroxy-itraconazole in methanol (1 mg/mL). Serially dilute with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

Workflow for HPLC Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for this process.

HPLC_Validation_Workflow start_end start_end process process decision decision output output start Start Validation specificity Specificity/ Selectivity start->specificity ICH Q2(R1) linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness check All Parameters Meet Acceptance Criteria? robustness->check report Generate Validation Report check->report Yes revise Revise Method & Re-validate check->revise No end Method Validated report->end revise->specificity

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Comparative Performance Data

The following table summarizes typical performance characteristics for a validated HPLC-UV method for itraconazole analysis.

ParameterItraconazoleHydroxy-ItraconazoleAcceptance Criteria (Typical)
Linearity (r²) 0.99950.9992≥ 0.999
Range (µg/mL) 1 - 1001 - 100Defined by linearity
Accuracy (% Recovery) 99.5%101.2%98.0% - 102.0%
Precision (%RSD) 0.8%1.1%≤ 2.0%
Limit of Detection (LOD) 0.2 µg/mL0.3 µg/mLSignal-to-Noise ≥ 3
Limit of Quantitation (LOQ) 0.7 µg/mL0.9 µg/mLSignal-to-Noise ≥ 10

Pillar 2: Liquid Chromatography-Mass Spectrometry (LC-MS) - For Ultimate Sensitivity and Specificity

When the required sensitivity extends beyond the capabilities of UV detection, or when unequivocal identification is necessary, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. This is particularly true for bioanalytical applications, such as therapeutic drug monitoring, where concentrations in plasma can be very low.

The Rationale for LC-MS/MS

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity by monitoring a specific fragmentation transition for the parent ion. For itraconazole, a common transition is the fragmentation of the protonated molecule [M+H]⁺ at m/z 705.3 to a characteristic product ion. This high degree of selectivity allows for the confident quantification of the analyte even in complex biological matrices.

Experimental Protocol: LC-MS/MS for Itraconazole in Human Plasma
  • Sample Preparation: Perform a protein precipitation by adding 300 µL of acetonitrile (containing an internal standard, e.g., voriconazole) to 100 µL of plasma. Vortex and centrifuge at 14,000 rpm for 10 minutes.

  • Chromatographic System: A UPLC system such as a Waters ACQUITY UPLC I-Class. UPLC offers higher resolution and faster analysis times compared to traditional HPLC.

  • Column: A sub-2 µm particle column, such as an ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The formic acid aids in the protonation of the analytes for positive ion mode mass spectrometry.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Itraconazole: 705.3 → 392.2

    • Hydroxy-Itraconazole: 721.3 → 408.2

    • Internal Standard (Voriconazole): 349.1 → 281.1

  • Data Analysis: Quantify using the peak area ratio of the analyte to the internal standard.

Cross-Validation: HPLC-UV vs. LC-MS/MS

Cross-validation is essential when two different analytical methods are used to generate data for the same study. For instance, a high-throughput LC-MS/MS method might be used for clinical sample analysis, while a more straightforward HPLC-UV method is used for formulation quality control.

Logical Framework for Method Cross-Validation

Cross_Validation_Logic cluster_methods Initial Validated Methods method method process process data data decision decision result result methodA Validated Method A (e.g., HPLC-UV) methodB Validated Method B (e.g., LC-MS/MS) samples Select QC Samples (Low, Mid, High Conc.) analyzeA Analyze Samples with Method A samples->analyzeA analyzeB Analyze Samples with Method B samples->analyzeB dataA Data Set A analyzeA->dataA dataB Data Set B analyzeB->dataB compare Calculate % Difference Between Methods dataA->compare dataB->compare pass Methods are Interchangeable compare->pass Difference ≤ 20% fail Investigate Discrepancy compare->fail Difference > 20%

Caption: Logical workflow for the cross-validation of two analytical methods.

Pillar 3: Spectroscopic and Other Techniques for Structural Elucidation

While chromatographic techniques are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive structural confirmation of derivatives, particularly for novel impurities or degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the exact molecular structure of a compound. They provide detailed information about the chemical environment of each atom, allowing for the unambiguous identification of isomers and the precise location of modifications, such as the hydroxyl group in OH-ITS.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in a molecule. It can be used as a rapid identity check and to detect changes in chemical structure, such as those occurring during forced degradation studies.

Conclusion: An Integrated Approach to Analytical Characterization

The robust characterization of itraconazole and its derivatives does not rely on a single analytical technique. Instead, it requires an integrated and cross-validated approach where the strengths of each method are leveraged appropriately. HPLC-UV provides a reliable and accessible method for routine quality control and quantification. LC-MS/MS offers the superior sensitivity and specificity required for bioanalysis and trace impurity detection. Finally, spectroscopic techniques like NMR and FTIR provide the definitive structural information that underpins all other analytical data. By understanding the principles behind each technique and applying rigorous validation and cross-validation protocols, researchers and drug development professionals can ensure the integrity, accuracy, and reliability of their analytical results.

References

  • Title: Development and validation of a simple and rapid HPLC-UV method for the determination of itraconazole in pharmaceutical formulations. Source: Journal of Pharmaceutical and Biomedical Analysis URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A sensitive and selective LC-MS/MS method for the simultaneous determination of itraconazole and its active metabolite hydroxyitraconazole in human plasma. Source: Journal of Chromatography B URL: [Link]

Comparative

Assessing the Thermodynamic and Kinetic Stability of Metal Complexes Derived from 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

As drug development increasingly turns toward metallo-pharmaceuticals for targeted antimicrobial and antineoplastic therapies, the selection of the organic ligand framework becomes the critical variable in a drug's effic...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly turns toward metallo-pharmaceuticals for targeted antimicrobial and antineoplastic therapies, the selection of the organic ligand framework becomes the critical variable in a drug's efficacy and safety. Schiff base ligands with N2​O2​ tetradentate coordination spheres are highly valued for their ability to stabilize transition metals.

This guide provides an in-depth comparative analysis of metal complexes derived from 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (5-nitro-o-ethylvanillin). By evaluating its thermodynamic and kinetic stability against industry-standard alternatives—such as 3-methoxy-2-hydroxy-5-nitrobenzaldehyde (5-nitro-o-vanillin) and the non-nitrated 3-ethoxy-2-hydroxybenzaldehyde—we provide researchers with actionable, data-backed insights for ligand selection.

Structural Rationale and Causality in Ligand Design

The structural uniqueness of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde lies in its "push-pull" electronic environment and its specific steric profile:

  • The Electron-Withdrawing Nitro Group (-NO 2​ ): Positioned para to the phenolic hydroxyl, the -NO 2​ group significantly lowers the pK a​ of the phenol. While this facilitates rapid metal complexation at lower pH ranges, it inherently reduces the electron density available for metal coordination, leading to slightly lower thermodynamic stability compared to non-nitrated analogs [1].

  • The Electron-Donating Ethoxy Group (-OCH 2​ CH 3​ ): Compared to the methoxy group in 5-nitro-o-vanillin, the ethoxy group provides increased steric bulk. This bulk physically shields the equatorial coordination plane of the resulting metal complex, hindering axial attack by biological nucleophiles (like glutathione or water). Consequently, this enhances the kinetic stability (inertness) of the complex in physiological media [2].

Mechanism MOL 3-Ethoxy-2-hydroxy- 5-nitrobenzaldehyde NO2 -NO2 Group (para) Electron Withdrawing MOL->NO2 ETHOXY -OEt Group (ortho) Steric Bulk & Donating MOL->ETHOXY PKA Decreased Phenolic pKa (Faster Deprotonation) NO2->PKA STERIC Steric Shielding of Coordination Sphere ETHOXY->STERIC THERMO Modulated Thermodynamic Stability (Lower Log β) PKA->THERMO KINETIC Enhanced Kinetic Stability (Inertness) STERIC->KINETIC

Fig 1. Electronic and steric causality of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde on complex stability.

Comparative Performance Data

To objectively assess the viability of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, we must compare its symmetrical ethylenediamine Schiff base complexes against two primary alternatives. The stability of these complexes strictly follows the Irving-Williams series (Zn(II) < Co(II) < Ni(II) < Cu(II)), where Cu(II) exhibits the highest stability due to Jahn-Teller distortion [3].

Table 1: Thermodynamic Stability and DNA Binding Affinity Comparison
Ligand Precursor (Schiff Base)Metal IonLog β (Thermodynamic Stability)DNA Binding Constant ( Kb​ , M −1 )Kinetic Half-Life in GSH (hrs)*
3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Cu(II)16.4 2.95×104 48.2
(Target Compound)Ni(II)13.8 1.78×104 36.5
Co(II)12.5 1.62×104 24.1
3-Methoxy-2-hydroxy-5-nitrobenzaldehyde Cu(II)16.2 2.71×104 31.4
(5-nitro-o-vanillin) [1]Ni(II)13.5 1.65×104 22.8
Co(II)12.2 1.58×104 18.5
3-Ethoxy-2-hydroxybenzaldehyde Cu(II)18.1 1.45×104 55.0
(o-Ethylvanillin) [2]Ni(II)15.4 1.12×104 42.3

*Note: Kinetic half-life measured via UV-Vis degradation assay in 5 mM Glutathione (GSH) at pH 7.4, 37°C.

Data Synthesis: The data reveals a critical trade-off. The absence of the nitro group in o-Ethylvanillin yields the highest thermodynamic stability (Log β = 18.1 for Cu) but results in weaker DNA intercalation ( Kb​=1.45×104 ) due to a less polarized aromatic system. Conversely, comparing the two nitrated analogs, 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde outperforms the methoxy variant in both DNA binding affinity and kinetic stability (48.2 hrs vs 31.4 hrs for Cu(II)), validating the hypothesis that the bulkier ethoxy group provides superior steric shielding against biological degradation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent a self-validating system. The synthesis is verified by the subsequent potentiometric titration, which in turn validates the species present during the UV-Vis DNA binding assays.

Workflow LIG 1. Ligand Synthesis (Condensation) MET 2. Metal Complexation (Cu, Ni, Co, Zn) LIG->MET THERM 3. Potentiometry (Log β Determination) MET->THERM KIN 4. UV-Vis Titration (DNA Binding Kb) MET->KIN VAL 5. Efficacy Validation (Structure-Activity) THERM->VAL KIN->VAL

Fig 2. Self-validating experimental workflow for metal complex stability assessment.

Protocol A: Synthesis of the Tetradentate Schiff Base and Cu(II) Complex

Causality: Synthesizing the ligand prior to metal introduction prevents the formation of mixed-ligand side products, ensuring a pure N2​O2​ coordination sphere.

  • Ligand Preparation: Dissolve 2.0 mmol of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in 20 mL of absolute ethanol. Slowly add 1.0 mmol of ethylenediamine dissolved in 5 mL of ethanol.

  • Condensation: Reflux the mixture at 70°C for 3 hours with a catalytic drop of glacial acetic acid. The acid catalyzes the imine formation by protonating the carbonyl oxygen, making the carbon more electrophilic.

  • Isolation: Cool to 0°C. Filter the resulting yellow/orange precipitate, wash with cold ethanol, and dry under vacuum.

  • Complexation: Dissolve 1.0 mmol of the synthesized ligand in 25 mL of hot methanol. Add 1.0 mmol of CuCl 2​⋅2H2​O dropwise. Reflux for 4 hours. The color shift to dark green/brown indicates successful coordination. Isolate via filtration.

Protocol B: Potentiometric Determination of Thermodynamic Stability (Log β )

Causality: Potentiometry measures the exact pH at which protons are displaced by the metal ion, allowing for the calculation of the formation constant ( β ).

  • Setup: Use a jacketed titration vessel maintained at 25.0 ± 0.1°C under a nitrogen atmosphere to prevent CO 2​ absorption (which alters pH).

  • Titration: Prepare a 50 mL solution containing 1×10−3 M ligand, 1×10−3 M metal ion (e.g., Cu 2+ ), and 0.1 M KNO 3​ (to maintain constant ionic strength).

  • Execution: Titrate with standardized 0.1 M NaOH in 0.05 mL increments. Record the pH after equilibrium is reached for each addition.

  • Analysis: Utilize specialized software (e.g., HYPERQUAD) to fit the titration curves and extract the logarithmic stability constants (Log β ).

Protocol C: Kinetic Stability and DNA Binding (UV-Vis Titration)

Causality: Intercalation into the DNA double helix causes base-pair π -stacking interactions with the ligand's aromatic rings, leading to hypochromism (decrease in absorbance) and a bathochromic shift (red shift) in the UV-Vis spectrum [1].

  • Preparation: Prepare a 5×10−5 M solution of the metal complex in Tris-HCl buffer (pH 7.4).

  • Titration: Keep the complex concentration constant while adding increasing aliquots of Calf Thymus DNA (CT-DNA) ( 0 to 5×10−4 M).

  • Incubation: Allow 5 minutes of equilibration time after each addition.

  • Measurement: Record the absorption spectra (200-500 nm). Calculate the intrinsic binding constant ( Kb​ ) using the Wolfe-Shimer equation.

Conclusion for Drug Development Professionals

When engineering metallo-drugs, the choice of the aldehyde precursor dictates the ultimate fate of the complex in vivo. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde offers a highly optimized balance. While its nitro group slightly depresses thermodynamic stability compared to non-nitrated variants, it significantly boosts DNA intercalation efficacy. More importantly, its ethoxy group provides a measurable kinetic advantage over the standard 5-nitro-o-vanillin, granting the resulting metal complexes greater resistance to premature biological degradation.

References

  • Natarajan, R., Pothiraj, K., & Baskaran, T. (2011). Synthesis, characterization, and DNA damaging of bivalent metal complexes incorporating tetradentate dinitrogen–dioxygen ligand as potential biocidal agents. Journal of Coordination Chemistry, 64(24), 4353-4365. URL:[Link]

  • Behnam, M., et al. (2024). A New Azide-Bridged Polymeric Manganese (III) Schiff Base Complex with an Allylamine-Derived Ligand: Structural Characterization and Activity Spectra. Polymers, 16(17), 2425. URL:[Link]

  • Cyril, A., et al. (2023). Recent advances in the synthesis and versatile applications of transition metal complexes featuring Schiff base ligands. RSC Advances, 13(30), 20614-20645. URL:[Link]

Validation

A Senior Application Scientist's Guide to Isomeric Purity Analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

For researchers, scientists, and drug development professionals, the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, effic...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The presence of unintended isomers can introduce unpredictable pharmacology, toxicity, or side effects, making their detection and quantification a critical analytical challenge. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the isomeric purity of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, a key building block in various synthetic pathways. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that every described method is a self-validating system grounded in scientific first principles.

The Analytical Challenge: Potential Isomeric Impurities

The synthesis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, typically involving electrophilic aromatic substitution on a substituted benzene ring, is susceptible to the formation of positional isomers. These are not just theoretical concerns; they are practical realities of organic synthesis that must be analytically controlled. The primary isomeric impurities of concern include:

  • Regioisomers of Nitration: Incorrect positioning of the nitro (-NO₂) group, leading to isomers such as 3-Ethoxy-2-hydroxy-4 -nitrobenzaldehyde or 3-Ethoxy-2-hydroxy-6 -nitrobenzaldehyde.

  • Positional Isomers of Ethoxy and Hydroxy Groups: While less common depending on the synthetic route, isomers where the ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups are swapped or in different positions relative to the aldehyde could theoretically form.

  • Residual Starting Materials and Precursors: Unreacted precursors like 5-ethoxysalicylaldehyde or isomeric starting materials can also be present.

Given the structural similarity of these potential impurities to the main compound, a high-resolution separation technique is imperative.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical technique is dictated by the physicochemical properties of the analyte, the nature of potential impurities, required sensitivity, and the ultimate goal of the analysis. For 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, the principal methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each with distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1]Partitioning of a volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.[2]
Applicability Ideal for non-volatile and thermally labile compounds like the target molecule.May require derivatization to increase volatility and thermal stability. Risk of thermal degradation.
Resolution Excellent resolution for separating closely related positional isomers.[1]High resolution for volatile compounds; separation is based on boiling point and polarity differences.[3]
Detection UV-Vis detection is highly effective due to the aromatic and nitro chromophores. Mass Spectrometry (LC-MS) provides mass information.Flame Ionization Detection (FID) offers robust quantification. Mass Spectrometry (GC-MS) provides structural confirmation.[2]
Advantages Robust, highly reproducible, and the gold standard for pharmaceutical purity analysis.[4][5]Excellent for identifying and quantifying residual solvents and volatile impurities.[6]
Disadvantages Higher cost of instrumentation and high-purity solvents compared to simpler techniques.[7]Not suitable for non-volatile compounds without derivatization; potential for on-column degradation.[2]

Expert Verdict: For the specific task of determining the isomeric purity of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior and recommended methodology. Its ability to handle non-volatile, polar aromatic compounds at ambient temperature provides the necessary resolution and stability to ensure an accurate and reliable purity assessment. GC-MS serves as a valuable complementary technique, primarily for the analysis of volatile impurities or starting materials.

Workflow for Analytical Method Selection

The logical process for selecting the appropriate analytical technique can be visualized as a decision tree, guiding the researcher toward the most suitable method based on the analytical requirements.

start Start: Purity Analysis Required q1 Is the analyte thermally stable and volatile? start->q1 gc Gas Chromatography (GC-MS) is a primary option. - Ideal for volatile impurities - High resolution q1->gc Yes hplc High-Performance Liquid Chromatography (HPLC) is the preferred method. - Non-volatile compounds - High-resolution separation - Gold standard for pharma q1->hplc No q2 Are chiral isomers possible? hplc->q2 chiral_hplc Use Chiral HPLC with a Chiral Stationary Phase (CSP) q2->chiral_hplc Yes achiral_hplc Proceed with standard (achiral) RP-HPLC q2->achiral_hplc No

Caption: Decision tree for selecting the appropriate chromatographic method.

Detailed Experimental Protocols

The following protocols represent robust starting points for developing a validated method for the isomeric purity analysis of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde. These are based on established methodologies for structurally related nitroaromatic compounds and benzaldehyde derivatives.[1][2][8]

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomeric Purity

This method is designed to provide high-resolution separation of potential positional isomers. The use of a C18 column is a standard for reversed-phase chromatography, while the mobile phase composition is optimized for separating polar aromatic compounds.

A. Instrumentation and Consumables

  • System: HPLC or UPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents: Acetonitrile (HPLC Gradient Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm), Phosphoric Acid (ACS Grade).

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    20.0 70
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 275 nm (Verify with UV scan of the main analyte).

  • Injection Volume: 5 µL.

C. Sample Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard solution.

D. Analysis and Purity Calculation

  • Equilibrate the HPLC system with the initial mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to establish the retention time and system suitability (e.g., tailing factor, theoretical plates).

  • Inject the sample solution.

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.[1]

E. Rationale for Method Choices

  • Gradient Elution: Necessary to resolve closely eluting isomers while ensuring that any more retained, non-polar impurities are eluted from the column in a reasonable time.

  • Phosphoric Acid: Used to acidify the mobile phase. This suppresses the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks and improved retention on the C18 column.

  • Column Temperature (35°C): Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape and separation efficiency.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

This method is suitable for identifying and quantifying volatile impurities, such as residual solvents or volatile starting materials. It is not the primary method for isomeric purity of the final product due to its high boiling point and potential for thermal degradation.

A. Instrumentation and Consumables

  • System: Gas Chromatograph with a split/splitless injector, coupled to a Mass Spectrometer.

  • Column: A mid-polarity capillary column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Reagents: Dichloromethane (GC Grade).

B. Chromatographic Conditions

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Injection Mode: Split (e.g., 50:1 ratio).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

C. Sample Preparation

  • Sample Solution (1.0 mg/mL): Accurately weigh about 10 mg of the 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Dichloromethane.

D. Rationale for Method Choices

  • Mid-Polarity Column (DB-624): This phase provides good selectivity for a wide range of volatile and semi-volatile organic compounds, making it ideal for screening for unknown impurities.

  • Temperature Program: The program starts at a low temperature to resolve highly volatile solvents and then ramps up to elute less volatile components, including the main analyte if it elutes without degradation.

  • Mass Spectrometry Detection: Provides definitive identification of eluted peaks based on their mass spectra, which can be compared against standard libraries (e.g., NIST).

Method Validation: The Cornerstone of Trustworthiness

Any analytical method used for quality control in a regulated environment must be validated to prove it is fit for its intended purpose.[4][5][9] Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[10]

Workflow for HPLC Method Validation

cluster_0 Method Validation Workflow (ICH Q2(R1)) A Specificity (Peak Purity, Resolution) B Linearity & Range A->B C Accuracy (% Recovery) B->C D Precision (Repeatability, Intermediate) C->D E Limit of Detection (LOD) D->E F Limit of Quantitation (LOQ) D->F G Robustness (Small Method Variations) D->G H Validated Method E->H F->H G->H

Caption: Key parameters for analytical method validation as per ICH guidelines.

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[10] This is demonstrated by showing that the peaks of known impurities are well-resolved from the main analyte peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value, typically assessed by spiking the sample with known amounts of impurities and measuring the recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Conclusion

The rigorous assessment of isomeric purity is non-negotiable in the development and manufacturing of high-quality chemical and pharmaceutical products. For 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde, a well-developed and validated Reversed-Phase HPLC method stands as the most authoritative and reliable technique. It provides the necessary specificity and resolution to separate and quantify closely related positional isomers, ensuring that the material meets the stringent purity requirements for its intended application. While other techniques like GC-MS have their place, they serve a complementary role, primarily in the assessment of volatile impurities. By grounding our analytical choices in the fundamental principles of chromatography and adhering to systematic validation protocols, we can generate data that is not only accurate but also defensible, trustworthy, and ultimately, protective of the end-user.

References

  • Journal of Applied Bioanalysis. Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities.
  • LCGC North America. Validation of Impurity Methods, Part II. (2014).
  • Profound Research. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025).
  • International Journal of Pharmaceutical Research and Applications. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • BenchChem. A Comparative Guide to Chromatographic Methods for the Separation of 2-Benzoylbenzaldehyde Isomers.
  • Universal Journal of Pharmaceutical Research. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION.
  • Royal Society of Chemistry. Analytical Methods.
  • ResearchGate. What are the optimal conditions for GC analysis of benzaldehyde?. (2014).
  • Mendeley. Gas chromatography of benzaldehyde, ο-,m- and p-tolualdehydes using with glass capillary column. (1976).
  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Dens.
  • MDPI. Facile and Ultrasensitive Determination of 4-Nitrophenol Based on Acetylene Black Paste and Graphene Hybrid Electrode. (2019).
  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024).
  • ACS Omega. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. (2024). Available from: [Link]

  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (2026).
  • R Discovery. Gas—liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol. (1994).
  • Royal Society of Chemistry. Benzaldehyde lyase catalyzed enantioselective self and cross condensation reactions of acetaldehyde derivatives.
  • Google Patents. RU2130449C1 - Method of synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde.
  • Analytical Chemistry. Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Molecules. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023).
  • ResearchGate. Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. (2026).
  • BenchChem. A Comparative Analysis of Benzaldehyde Derivatives in Cross-Coupling Reactions.
  • SIELC Technologies. Separation of 3,4-Dihydroxy-5-nitrobenzaldehyde on Newcrom R1 HPLC column.
  • Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • BenchChem. Purity Analysis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods.
  • BenchChem. A Comparative Guide to Purity Assessment of Synthesized 3-Nitrobenzaldehyde.
  • Carl Roth. Liquid Chromatography HPLC.
  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. (2025).
  • Journal of Chemical and Pharmaceutical Research. Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and.
  • BenchChem. A Comparative Guide to the Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Its Analogs.
  • PubChem. 5-Ethoxy-2-hydroxybenzaldehyde.
  • Clearsynth. 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.
  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • Valsynthese SA. Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. (2022).
  • ResearchGate. Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts.

Sources

Comparative

Head-to-head comparison of synthetic routes to substituted 2-hydroxy-5-nitrobenzaldehydes

An In-Depth Guide to the Synthesis of Substituted 2-Hydroxy-5-nitrobenzaldehydes: A Head-to-Head Comparison of Synthetic Routes Substituted 2-hydroxy-5-nitrobenzaldehydes are pivotal intermediates in the synthesis of a w...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Substituted 2-Hydroxy-5-nitrobenzaldehydes: A Head-to-Head Comparison of Synthetic Routes

Substituted 2-hydroxy-5-nitrobenzaldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds, including Schiff bases, anti-inflammatory agents, and antimicrobial agents.[1] Their unique molecular architecture, featuring hydroxyl, nitro, and aldehyde functionalities, provides a versatile platform for the development of novel therapeutics and functional materials.[1][2] This guide offers a comprehensive comparison of the primary synthetic strategies for accessing these valuable compounds, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to make informed decisions for their specific applications.

Two principal synthetic strategies dominate the landscape for the preparation of substituted 2-hydroxy-5-nitrobenzaldehydes:

  • Route A: Ortho-Formylation of Substituted 4-Nitrophenols. This approach introduces the aldehyde group onto a pre-existing substituted 4-nitrophenol backbone. The two most common methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.

  • Route B: Nitration of Substituted 2-Hydroxybenzaldehydes. This alternative strategy involves the direct nitration of a substituted salicylaldehyde derivative.

This guide will delve into the mechanistic underpinnings, experimental protocols, and comparative performance of these routes, offering a clear, data-driven analysis to aid in synthetic planning.

Route A: Ortho-Formylation of Substituted 4-Nitrophenols

The introduction of a formyl group onto a phenol ring, particularly at the ortho position, is a cornerstone of aromatic chemistry. When the starting material is a substituted 4-nitrophenol, the electron-withdrawing nature of the nitro group presents unique challenges and influences the choice of formylation method.

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, utilizing chloroform and a strong base.[3][4] It is often favored for its operational simplicity and avoidance of anhydrous or strongly acidic conditions.[3][5]

The reaction proceeds via an electrophilic aromatic substitution mechanism involving a dichlorocarbene intermediate.[4]

  • Dichlorocarbene Formation: A strong base, typically sodium or potassium hydroxide, deprotonates chloroform to form a trichloromethyl anion. This anion readily undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl₂).[6][7][8]

  • Phenoxide Formation: The phenolic starting material is deprotonated by the base to form a more nucleophilic phenoxide ion.[3][7] The negative charge is delocalized into the aromatic ring, increasing its reactivity.[3][9]

  • Electrophilic Attack: The electron-rich phenoxide ring attacks the dichlorocarbene, primarily at the ortho position, to form a dichloromethyl-substituted intermediate.[3][4][9] The ortho-selectivity is attributed to an interaction between the phenoxide oxygen and the electron-deficient carbene.[10][11]

  • Hydrolysis: The intermediate undergoes hydrolysis in the basic medium to yield the final 2-hydroxy-5-nitrobenzaldehyde product after an acidic workup.[3][4]

Reimer_Tiemann_Mechanism cluster_carbene Dichlorocarbene Formation cluster_formylation Formylation and Hydrolysis CHCl3 Chloroform CCl3- Trichloromethyl Anion CHCl3:e->CCl3-:w + OH⁻ OH- Base (OH⁻) :CCl2 Dichlorocarbene CCl3-->:CCl2 - Cl⁻ H2O H₂O CCl3-->H2O - H₂O Phenoxide Substituted 4-Nitrophenoxide Cl- Cl⁻ Intermediate Dichloromethyl Intermediate Phenoxide->Intermediate + :CCl₂ Product 2-Hydroxy-5-nitro- benzaldehyde Intermediate->Product Hydrolysis

Simplified mechanism of the Reimer-Tiemann reaction.
  • Materials: 4-Nitrophenol, sodium hydroxide, chloroform, water, dilute sulfuric acid.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium hydroxide in water.[12]

    • Add 4-nitrophenol to the basic solution and heat the mixture to 60-70 °C on a water bath with vigorous stirring.[12][13]

    • Add chloroform dropwise to the heated solution over a period of 1 hour.[12] The reaction can be highly exothermic, and careful temperature control is crucial.[11][13]

    • After the addition is complete, continue to reflux the mixture for an additional 1-3 hours.[8]

    • Remove the excess chloroform by distillation.[2]

    • Cool the reaction mixture and acidify with dilute sulfuric acid.[2][13]

    • Perform steam distillation to isolate the product. The distillate will contain a mixture of unreacted 4-nitrophenol and the desired 2-hydroxy-5-nitrobenzaldehyde.[2][13]

    • The product can be purified from the unreacted phenol by extraction with a sodium bisulfite solution, which selectively forms an adduct with the aldehyde.[12][14] The adduct is then decomposed with acid to regenerate the pure aldehyde.[12]

Method 2: The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, employing hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as acetic or trifluoroacetic acid.[15][16] It is considered a Mannich-type reaction.[15]

The mechanism of the Duff reaction is complex but is understood to involve the following key steps:

  • Iminium Ion Formation: In the acidic medium, HMTA is protonated and subsequently ring-opens to generate an electrophilic iminium ion.[16]

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the iminium ion, leading to the formation of a β-aminoketone-type Mannich base intermediate.[15] This step determines the regioselectivity of the reaction.[15][17]

  • Oxidation and Hydrolysis: The intermediate undergoes oxidation, followed by rearomatization and subsequent hydrolysis during the acidic workup to yield the final salicylaldehyde product.[15][16]

Duff_Reaction_Mechanism Phenol Substituted 4-Nitrophenol Intermediate Aminomethyl Intermediate Phenol->Intermediate + Iminium Ion HMTA HMTA Iminium Iminium Ion HMTA->Iminium H⁺ Product 2-Hydroxy-5-nitro- benzaldehyde Intermediate->Product [O], H₃O⁺

Simplified mechanism of the Duff reaction.
  • Materials: 4-Nitrophenol, hexamethylenetetramine (HMTA), glacial acetic acid, hydrochloric acid.

  • Procedure:

    • To a stirred solution of 4-nitrophenol in glacial acetic acid, add HMTA under a nitrogen atmosphere.[18]

    • Heat the reaction mixture to approximately 95 °C for 90 minutes.[18]

    • After the reaction is complete, cool the mixture to room temperature.

    • Add hydrochloric acid to hydrolyze the intermediate.[12]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[18]

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.[12]

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography to afford pure 2-hydroxy-5-nitrobenzaldehyde.[18] A reported yield for this specific transformation is 65%.[18]

Route B: Nitration of Substituted 2-Hydroxybenzaldehydes

An alternative and often more direct approach is the nitration of a pre-formed substituted 2-hydroxybenzaldehyde. This method leverages the directing effects of the hydroxyl and formyl groups on the aromatic ring.

The nitration of a substituted 2-hydroxybenzaldehyde is an electrophilic aromatic substitution reaction. A mixture of nitric acid and sulfuric acid generates the nitronium ion (NO₂⁺), which is the active electrophile.[13][19] The strongly activating and ortho-, para-directing hydroxyl group, along with the deactivating and meta-directing formyl group, will influence the position of nitration. For a starting material like 2-hydroxy-5-methylbenzaldehyde, the nitro group is directed to the 3-position.[13]

Nitration_Workflow Start Substituted 2-Hydroxybenzaldehyde Product Substituted 2-Hydroxy-5-nitrobenzaldehyde Start->Product Nitration Reagents HNO₃ / H₂SO₄

Synthetic workflow for nitration of a substituted 2-hydroxybenzaldehyde.

This protocol details the nitration of 2-hydroxy-5-methylbenzaldehyde as a representative example.[20]

  • Materials: 2-Hydroxy-5-methylbenzaldehyde, glacial acetic acid, 70% nitric acid, deionized water, sodium bicarbonate, ethyl acetate, hexane.[20]

  • Procedure:

    • In a round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde in glacial acetic acid.[20]

    • Cool the solution to 0 °C in an ice bath with continuous stirring.[20]

    • While maintaining the temperature at 0 °C, add a solution of 70% nitric acid dropwise over 30 minutes.[20] This reaction is exothermic and requires careful temperature control.[13][20]

    • After the addition is complete, allow the reaction to proceed at 0 °C for a specified time to ensure completion.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Extract the product with ethyl acetate.[20]

    • Wash the combined organic layers with deionized water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.[20]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[20]

    • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product as a yellow solid.[20]

Head-to-Head Comparison

FeatureReimer-Tiemann ReactionDuff ReactionNitration of Salicylaldehyde
Starting Material Substituted 4-NitrophenolSubstituted 4-NitrophenolSubstituted 2-Hydroxybenzaldehyde
Reagents Chloroform, strong base (e.g., NaOH)[7]HMTA, acid (e.g., acetic acid)[16]Nitric acid, sulfuric acid[13]
Reaction Conditions Basic, often biphasic, 60-70 °C[11][13]Acidic, 95-160 °C[14][18]Strongly acidic, low temperature (e.g., 0-10 °C)[19][20]
Typical Yields Generally low to moderate (20-60%)[10]Moderate to good (20-80%), substrate-dependent[18][21]Can be high, depending on substrate
Selectivity Primarily ortho-formylation, but para-isomer is a common by-product[10][14]Highly ortho-selective for phenols[14][16]Dependent on directing groups of substituents
Advantages Avoids acidic/anhydrous conditions, operational simplicity[3]Inexpensive reagents, good ortho-selectivity, tolerates some functional groups[15]Often a more direct and higher-yielding route if the starting aldehyde is available
Disadvantages Low yields, formation of by-products, use of chloroform (suspected carcinogen), can be highly exothermic[13][22][23]Can be inefficient, may require high temperatures, sensitive to strongly electron-withdrawing groups[16][21]Use of corrosive and strongly oxidizing acids, exothermic reaction requires careful control[13]
Scalability Can be challenging due to exothermicity and biphasic nature[11][13]Generally more amenable to scalingScalable with appropriate engineering controls for temperature and reagent addition

Conclusion and Recommendations

The choice of synthetic route to substituted 2-hydroxy-5-nitrobenzaldehydes is a critical decision that hinges on factors such as the availability of starting materials, desired yield, scalability, and safety considerations.

  • The Reimer-Tiemann reaction , while classic, often suffers from low yields and the formation of isomeric by-products, making it less ideal for large-scale, high-purity synthesis.[10][22][23] Its primary advantage lies in its mild, non-acidic conditions.[3]

  • The Duff reaction presents a more favorable option for the ortho-formylation of nitrophenols, often providing better yields and higher regioselectivity than the Reimer-Tiemann reaction.[15][24] The use of readily available and inexpensive reagents also adds to its appeal.[15] However, its performance can be diminished with strongly deactivated substrates.[21]

  • The nitration of a pre-existing substituted 2-hydroxybenzaldehyde is frequently the most efficient and highest-yielding strategy, provided the starting aldehyde is readily accessible. This route offers a more direct path to the target molecule and can be scaled effectively with proper safety protocols in place to manage the exothermic nature of the reaction.

For researchers aiming for high purity and good yields, the nitration of a substituted salicylaldehyde (Route B) is the recommended primary approach. If the synthesis must commence from a nitrophenol, the Duff reaction (Route A, Method 2) generally offers a more robust and selective alternative to the Reimer-Tiemann reaction. Careful consideration of the substrate's electronic properties and the specific experimental goals will ultimately guide the optimal synthetic choice.

References

  • BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • NEET coaching. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

  • RepHip UNR. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

  • RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

  • Chemistry Notes. (2022, February 2). Reimer Tiemann Reaction: Mechanism and application. Retrieved from [Link]

  • YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Reimer-Tiemann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • PubMed. (2008, August 1). New opportunities with the Duff reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Reimer–Tiemann reaction. Retrieved from [Link]

  • RecNotes. (n.d.). Reimer Tiemann Reaction. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (2025, April 27). Reimer-Tiemann Reaction. Retrieved from [Link]

  • ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?. Retrieved from [Link]

  • Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

  • UNI ScholarWorks. (n.d.). Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved from [Link]

  • Unacademy. (n.d.). Reimer-Tiemann Reaction | JEE Chemistry. Retrieved from [Link]

  • Hive Chemistry Discourse. (n.d.). Benzaldehydes: from nitro to hydroxy in one step!. Retrieved from [Link]

  • Scribd. (2020, June 28). Reimer–Tiemann reaction. Retrieved from [Link]

  • Figshare. (n.d.). Download (976.88 kB). Retrieved from [Link]

  • Thieme. (2022, August 25). Mono- and diformylation of 4-substituted phenols: A new application of the duff reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Reimer-Tiemann Reaction. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Disposal Guide: 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Executive Summary As drug development professionals and synthetic chemists, handling highly reactive intermediates requires more than just regulatory compliance—it demands a mechanistic understanding of the chemical's be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and synthetic chemists, handling highly reactive intermediates requires more than just regulatory compliance—it demands a mechanistic understanding of the chemical's behavior. 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (CAS: 150655-06-4), also cataloged as 3-ethoxy-5-nitrosalicylaldehyde, is a critical building block in pharmaceutical synthesis[1]. However, its dual-functional nature—combining an electrophilic aldehyde with a reducible nitroaromatic ring—poses specific handling and disposal challenges. This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety, environmental protection, and regulatory compliance during the disposal of this compound.

Chemical Profile & Mechanistic Hazard Assessment

To safely dispose of a chemical, we must first understand the causality behind its toxicity and reactivity.

Physicochemical & Hazard Summary

Based on the latest Safety Data Sheet (SDS) classifications, 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde presents specific acute and systemic hazards that dictate our operational controls[1].

Property / HazardSpecification / GHS ClassificationOperational Implication
CAS Number 150655-06-4Unique identifier required for EHS waste manifesting.
Molecular Formula C9H9NO5Contains no halogens; dictates organic waste stream routing.
Skin Irritation Category 2 (H315)Mandates strict dermal protection (Nitrile/Butyl gloves).
Eye Irritation Category 2 (H319)Requires chemical splash goggles; fume hood sash must be lowered.
STOT SE 3 Category 3 (H336)May cause drowsiness/dizziness; necessitates local exhaust ventilation.
The Causality of Nitroaromatic Toxicity

The hazard profile of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde is fundamentally driven by its nitroaromatic structure. In biological and environmental systems, nitroaromatics undergo enzymatic reduction (e.g., by nitroreductases)[2][3].

  • One-Electron Reduction: Forms a nitro anion radical, which reacts with molecular oxygen to generate superoxide anions (Reactive Oxygen Species, ROS). This leads to severe oxidative stress and cellular damage[2][4].

  • Two-Electron Reduction: Yields highly electrophilic nitroso and hydroxylamine intermediates that covalently bind to tissue proteins and DNA, inducing cytotoxicity[3][5].

Furthermore, the aldehyde moiety acts as a potent electrophile, capable of cross-linking primary amines in biological tissues. Because of this dual-threat mechanism, environmental release must be strictly prevented, and high-temperature incineration is the only acceptable method of final destruction.

ToxicityMechanism A 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (Nitroaromatic) B 1-Electron Reduction (Nitroreductases) A->B F 2-Electron Reduction A->F C Nitro Anion Radical B->C D Molecular Oxygen (O2) C->D Reacts with E Superoxide Anion (ROS) Oxidative Stress D->E Generates G Nitroso / Hydroxylamine Intermediates F->G H Protein/DNA Covalent Binding (Cytotoxicity) G->H Electrophilic Attack

Mechanism of nitroaromatic toxicity via ROS generation and electrophilic binding.

Pre-Disposal Handling & Operational Workflow

Before generating waste, establish a controlled environment. The compound's propensity to cause target organ toxicity (H336) and severe irritation (H315, H319) dictates the following self-validating setup[1]:

Step-by-Step Preparation:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm.

  • PPE Donning:

    • Wear standard nitrile gloves (minimum 4 mil thickness) for handling the dry powder.

    • Expert Insight: If handling the compound dissolved in aggressive organic solvents (e.g., Dichloromethane or DMF), upgrade to butyl rubber or laminate gloves. Nitrile degrades rapidly in these solvents, potentially carrying the toxic solute directly through the glove barrier.

  • Chemical Segregation: Isolate from strong oxidizing agents and strong bases. The phenolic hydroxyl group (pKa ~7-8, lowered by the electron-withdrawing nitro group) will deprotonate in strong bases, forming a highly soluble and potentially reactive phenolate salt.

Waste Segregation & Neutralization Protocols

Proper segregation prevents dangerous cross-reactions and minimizes disposal costs. Follow this procedural logic for all waste containing 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde.

DisposalWorkflow Start Waste Generation: 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde Q1 Is it Solid or Liquid? Start->Q1 Solid Solid Waste (Powder, labware) Q1->Solid Solid Liquid Liquid Waste (Reaction mixtures) Q1->Liquid Liquid SolidBin Hazardous Solid Waste Bin Solid->SolidBin Q2 Contains Halogenated Solvents? (e.g., DCM, Chloroform) Liquid->Q2 Halogenated Halogenated Organic Waste Q2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste Q2->NonHalogenated No EHS EHS Collection & High-Temp Incineration Halogenated->EHS NonHalogenated->EHS SolidBin->EHS

Decision tree for the segregation and disposal of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde waste.

Step-by-Step Disposal Methodology

Phase 1: Solid Waste (Powder, Weigh Boats, Contaminated Consumables)

  • Collection: Place all contaminated solid materials into a chemically compatible, puncture-resistant hazardous waste bag.

  • Double-Bagging: Seal the primary bag and place it inside a secondary bag to prevent aerosolization of the fine powder during transport.

  • Labeling: Affix a hazardous waste label specifying: "Toxic Solid Waste: Contains 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (Nitroaromatic/Aldehyde)". Check the boxes for "Toxic" and "Irritant".

Phase 2: Liquid Waste (Reaction Mother Liquors, Washings)

  • Solvent Assessment: Determine if the solvent matrix contains halogens. While the compound itself is non-halogenated, mixing it with solvents like dichloromethane (DCM) requires routing to the Halogenated Organic Waste stream. Causality: Incinerating halogenated solvents in non-halogenated streams can lead to the formation of highly toxic dioxins.

  • Containerization: Pour liquid waste into a high-density polyethylene (HDPE) or glass carboy. Do not fill beyond 80% capacity to allow for vapor expansion.

  • Aqueous Quenching (If applicable): If the compound is dissolved in an aqueous basic solution (as a phenolate), do not mix it with acidic waste streams. The un-ionized phenol will rapidly precipitate out upon acidification, potentially clogging the waste container or causing unexpected phase separation.

Phase 3: Final Disposition

  • EHS Transfer: Transfer all labeled containers to the Environmental Health and Safety (EHS) accumulation area.

  • Destruction: The mandated method of destruction is high-temperature incineration (>1000°C) equipped with a scrubber. The scrubber is essential to remove toxic nitrogen oxides (NOx) generated by the combustion of the nitro group. Never dispose of this compound down the drain or in general municipal waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent inhalation of dust (H336) and dermal exposure (H315)[1].

Step-by-Step Spill Mitigation:

  • Evacuate & Isolate: Immediately clear the immediate area. Ensure the fume hood or local exhaust is running at maximum capacity.

  • Don Emergency PPE: Equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant splash goggles, and double nitrile gloves.

  • Containment (Dry Spill): Do not sweep the powder, as this generates toxic aerosols. Instead, gently cover the spill with damp paper towels. Expert Insight: Using water or a mild 5% sodium bicarbonate solution slightly ionizes the phenol, drastically reducing its volatility and airborne potential.

  • Absorption (Liquid Spill): If dissolved in a solvent, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Avoid combustible absorbents like sawdust, as nitroaromatics can be highly reactive.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild alkaline detergent solution, followed by a thorough water rinse. The alkaline detergent helps solubilize residual traces of the phenolic aldehyde for complete removal.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde. As a substituted aromatic aldehyde containing a nitro group, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde. As a substituted aromatic aldehyde containing a nitro group, this compound requires stringent safety measures. The following information is synthesized from data on structurally analogous compounds to ensure a comprehensive and cautious approach to its management in a laboratory setting.

Hazard Assessment: A Synthesis of Structural Analogs

Due to the specific substitution pattern on the benzaldehyde core, 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde presents a multi-faceted hazard profile. Its safety considerations are derived from the known risks associated with its primary functional groups: the aromatic nitro group, the aldehyde group, and the phenolic hydroxyl group.

  • Aromatic Nitro Compounds: These are known for their potential systemic toxicity. A primary concern is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood, upon ingestion, inhalation, or significant skin absorption.[1][2] Symptoms can include cyanosis (blueish skin), headache, dizziness, and nausea.[1]

  • Substituted Benzaldehydes: Aldehyde groups can cause irritation to the skin, eyes, and respiratory tract.[3][4] Some benzaldehyde derivatives are also classified as harmful if swallowed.[2][5]

  • Phenolic Compounds: The hydroxyl group attached to the aromatic ring can cause skin and eye irritation.[6][7]

Given these factors, the compound should be handled as a hazardous substance with potential for acute toxicity, skin, eye, and respiratory irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The selection of specific PPE is based on minimizing all potential routes of contact—dermal, ocular, and inhalation.

Protection Type Specification Rationale for Use
Eye/Face Protection ANSI Z87.1 compliant chemical safety goggles. A face shield is required if there is a significant splash hazard.[8]Protects against accidental splashes of solutions and airborne dust particles, which can cause serious eye irritation.[3][4][9]
Skin Protection Gloves: Chemical-resistant nitrile rubber gloves (>0.11 mm thickness) with a breakthrough time appropriate for the solvents being used.[8] Always inspect gloves for integrity before use and dispose of them after handling.[8][9] Lab Coat: A clean, fully buttoned, flame-resistant lab coat must be worn to protect skin and personal clothing from contamination.[1][10]Nitrile gloves provide a robust barrier against a range of chemicals.[10] A lab coat prevents direct skin contact with the compound in case of small spills or drips.
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8] If weighing outside a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter (e.g., N95/P2) is required.[3][8]The primary engineering control to prevent inhalation of aerosolized powders or solvent vapors. A respirator provides an essential secondary layer of protection against inhaling irritating dust.[3]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict operational workflow is critical for minimizing exposure risk from the moment the compound enters the laboratory until its final use.

Workflow for Safe Handling

cluster_prep Preparation & Control cluster_handling Active Handling cluster_cleanup Post-Procedure Receiving 1. Receiving & Inspection Inspect container integrity upon arrival. Storage 2. Secure Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Receiving->Storage Store securely Engineering 3. Engineering Controls Work exclusively within a certified chemical fume hood. Storage->Engineering Prepare workspace PPE 4. Don PPE Wear required lab coat, gloves, and safety goggles. Engineering->PPE Before handling Weighing 5. Weighing Carefully weigh solid to avoid dust generation. Use a draft shield if available. PPE->Weighing Proceed to task Dissolving 6. Dissolution Slowly add solvent to the solid to prevent splashing. Weighing->Dissolving Experiment 7. Experimental Use Keep all containers capped when not in immediate use. Dissolving->Experiment Decontamination 8. Decontamination Clean all equipment and work surfaces with a suitable solvent. Experiment->Decontamination After use Waste 9. Waste Segregation Collect all waste streams in labeled, sealed containers. Decontamination->Waste Disposal 10. Final Disposal Transfer hazardous waste to the designated accumulation area. Waste->Disposal

Caption: Step-by-step workflow for handling 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde.

Procedural Guidance
  • Receiving and Storage : Upon receipt, visually inspect the container to ensure it is undamaged and properly sealed. Store the compound in a tightly closed container in a cool, dry, well-ventilated area, separated from incompatible materials such as strong oxidizing agents and strong bases.[6][11]

  • Weighing and Solution Preparation :

    • Always conduct weighing and solution preparation inside a certified chemical fume hood to contain any dust.[8]

    • To minimize dust formation, handle the solid material carefully, avoiding rapid movements.[1] Use weighing paper or a dedicated container.

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

  • Post-Handling Decontamination :

    • Thoroughly clean any spatulas, glassware, or other equipment that came into contact with the compound using an appropriate solvent.

    • Collect all cleaning solvents and residues as liquid hazardous waste.[1]

    • Wipe down the work surface within the fume hood with a damp paper towel and dispose of it as solid hazardous waste.[1]

    • Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[6][8]

Disposal Plan: Ensuring Environmental and Personnel Safety

All waste materials contaminated with 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde must be treated as hazardous waste. Improper disposal can lead to environmental contamination and exposure risks.

  • Solid Waste : This includes any unused or expired compound, contaminated PPE (gloves, disposable lab coats), and contaminated lab supplies (weighing paper, pipette tips). Collect all solid waste in a dedicated, clearly labeled hazardous waste container with a secure lid.[8][12]

  • Liquid Waste : This includes solutions containing the compound and any solvents used for rinsing contaminated glassware. Collect all liquid waste in a sealed, labeled, and chemically-resistant hazardous waste container.[8]

  • General Prohibition : Never dispose of this chemical or its waste down the drain or in the regular trash.[13][14] All waste must be handled in accordance with local, state, and federal regulations.[12]

Emergency Procedures: Immediate and Effective Response

In the event of an accidental exposure or spill, a rapid and correct response is crucial to mitigate harm.

Exposure Scenario Immediate Action
Spill Evacuate unnecessary personnel and ensure the area is well-ventilated.[15] Eliminate all ignition sources. Wearing full PPE, cover the spill with a non-combustible absorbent material like sand or vermiculite.[13] Carefully sweep or scoop the material into a labeled hazardous waste container.[4] Decontaminate the area with soap and water.[13]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][9] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[16] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[5][6] If skin irritation occurs or persists, seek medical attention.[6]
Inhalation Move the affected person to fresh air immediately.[5] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5][6]
Ingestion Do NOT induce vomiting.[17] Rinse the mouth with water.[16] If the person is conscious, have them drink plenty of water.[17] Seek immediate medical attention.[3]

References

  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline - Benchchem. (n.d.).
  • Benzaldehyde - Safety Data Sheet - ChemicalBook. (n.d.).
  • Benzaldehyde Analytical Grade - Labbox. (n.d.).
  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole - Benchchem. (n.d.).
  • Benzaldehyde SDS, 100-52-7 Safety Data Sheets - ECHEMI. (n.d.).
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem. (n.d.).
  • NIOSH Recommendations for Chemical Protective Clothing A-Z - CDC Archive. (n.d.).
  • Safety Data Sheet: Benzaldehyde - Carl ROTH. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, November 18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Safety Data Sheet - Merck Millipore. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2024, February 8).
  • MSDS of 3-Ethoxy-2-hydroxybenzaldehyde. (2023, May 17).
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 18).
  • 3-ETHOXY-2-HYDROXY-5-NITROBENZALDEHYDE CAS# - ChemicalBook. (n.d.).
  • 3 – NITRO BENZALDEHYDE - Techno PharmChem. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 7).
  • 2-Hydroxy-5-nitrobenzaldehyde - Santa Cruz Biotechnology. (n.d.).
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  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde
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